3F8
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-4-9-7-5-10(20-2)11(21-3)6-8(7)12-13(16-9)15(19)17-14(12)18/h5-6H,4H2,1-3H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVWJFBHQIXEPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C3=CC(=C(C=C31)OC)OC)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159109-11-2 | |
| Record name | 159109-11-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide for the synthesis of the novel heterocyclic compound, 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione. Due to the absence of this specific molecule in existing literature, a plausible multi-step synthetic pathway is proposed, based on established organic chemistry principles and analogous reactions. This document details the proposed experimental protocols, presents hypothetical characterization data in structured tables, and visualizes the synthetic workflow using Graphviz diagrams.
Proposed Synthetic Pathway Overview
The synthesis of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione is envisioned as a four-stage process. The core of the strategy involves the initial construction of the 7,8-dimethoxyisoquinoline scaffold, followed by a selective ethylation at the C5 position. The final stage focuses on the annulation of the pyrrolo[3,4-c]dione ring system onto the isoquinoline core.
Figure 1: Proposed overall synthetic workflow for 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione.
Experimental Protocols
Stage 1: Synthesis of the 7,8-Dimethoxyisoquinoline Core
This stage focuses on the preparation of the key intermediate, 7,8-dimethoxyisoquinoline, starting from the commercially available 2-(2,3-dimethoxyphenyl)ethanamine.
Step 1.1: Formylation of 2-(2,3-Dimethoxyphenyl)ethanamine
-
Protocol: To a solution of 2-(2,3-dimethoxyphenyl)ethanamine (1.0 eq) in ethyl formate (5.0 eq), the mixture is heated at reflux for 12 hours. The excess ethyl formate is removed under reduced pressure to yield N-formyl-2-(2,3-dimethoxyphenyl)ethylamine, which can be used in the next step without further purification.
Step 1.2: Bischler-Napieralski Cyclization
-
Protocol: The crude N-formyl-2-(2,3-dimethoxyphenyl)ethylamine (1.0 eq) is dissolved in anhydrous acetonitrile. Phosphorus oxychloride (2.0 eq) is added dropwise at 0 °C. The reaction mixture is then heated at reflux for 4 hours. After cooling to room temperature, the mixture is carefully poured onto crushed ice and basified with a concentrated ammonium hydroxide solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to afford 7,8-dimethoxy-3,4-dihydroisoquinoline.
Step 1.3: Aromatization to 7,8-Dimethoxyisoquinoline
-
Protocol: The crude 7,8-dimethoxy-3,4-dihydroisoquinoline (1.0 eq) is dissolved in toluene. Palladium on carbon (10 mol%) is added, and the mixture is heated at reflux for 24 hours. The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to give 7,8-dimethoxyisoquinoline.
Figure 2: Detailed workflow for the synthesis of the 7,8-dimethoxyisoquinoline intermediate.
Stage 2: C5-Ethylation of 7,8-Dimethoxyisoquinoline
This step introduces the ethyl group at the C5 position of the isoquinoline ring via a Friedel-Crafts alkylation. Selectivity for the C5 position is anticipated due to the electronic directing effects of the methoxy groups, though optimization may be required.
-
Protocol: To a solution of 7,8-dimethoxyisoquinoline (1.0 eq) in anhydrous dichloromethane at 0 °C is added aluminum chloride (1.2 eq) in portions. Bromoethane (1.5 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched by the slow addition of ice-water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product, 5-ethyl-7,8-dimethoxyisoquinoline, is purified by column chromatography.
Stage 3: Annulation of the Pyrrolo[3,4-c]dione Ring
This final stage constructs the desired five-membered dione ring system.
Step 3.1: Synthesis of Diethyl 5-Ethyl-7,8-dimethoxyisoquinoline-3,4-dicarboxylate
-
Protocol: 5-Ethyl-7,8-dimethoxyisoquinoline (1.0 eq) and diethyl acetylenedicarboxylate (2.0 eq) are heated in a sealed tube at 150 °C for 48 hours. The resulting adduct is then oxidized without purification by stirring with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq) in toluene at room temperature for 12 hours. The reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield diethyl 5-ethyl-7,8-dimethoxyisoquinoline-3,4-dicarboxylate.
Step 3.2: Formation of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione
-
Protocol: A solution of diethyl 5-ethyl-7,8-dimethoxyisoquinoline-3,4-dicarboxylate (1.0 eq) in ethanol is saturated with ethylamine gas at 0 °C. The mixture is then heated in a sealed vessel at 120 °C for 24 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by recrystallization to afford the final product, 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione.
Data Presentation
As the target compound is novel, the following tables present hypothetical but realistic quantitative data that would be expected upon successful synthesis and characterization.
Table 1: Physicochemical and Spectroscopic Data of Key Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) |
| 7,8-Dimethoxyisoquinoline | C11H11NO2 | 189.21 | Pale yellow solid | 88-90 | 9.15 (s, 1H), 8.45 (d, 1H), 7.60 (d, 1H), 7.40 (d, 1H), 7.20 (d, 1H), 4.05 (s, 3H), 4.00 (s, 3H) |
| 5-Ethyl-7,8-dimethoxyisoquinoline | C13H15NO2 | 217.26 | White solid | 95-97 | 9.10 (s, 1H), 8.40 (d, 1H), 7.55 (d, 1H), 7.10 (s, 1H), 4.00 (s, 3H), 3.95 (s, 3H), 3.00 (q, 2H), 1.30 (t, 3H) |
| 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione | C15H14N2O4 | 286.28 | Yellow crystalline solid | 210-212 | 8.90 (s, 1H), 7.50 (s, 1H), 4.10 (s, 3H), 4.05 (s, 3H), 3.60 (q, 2H), 3.10 (q, 2H), 1.40 (t, 3H), 1.25 (t, 3H) |
Table 2: Summary of Reaction Conditions and Yields (Hypothetical)
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1.1 Formylation | Ethyl formate | - | Reflux | 12 | >95 (crude) |
| 1.2 Bischler-Napieralski Cyclization | POCl3 | Acetonitrile | Reflux | 4 | 80 |
| 1.3 Aromatization | Pd/C | Toluene | Reflux | 24 | 85 |
| 2. C5-Ethylation | Bromoethane, AlCl3 | Dichloromethane | RT | 12 | 60 |
| 3.1 Diester Formation | Diethyl acetylenedicarboxylate, DDQ | Toluene | 150 then RT | 48 + 12 | 55 |
| 3.2 Imide Formation | Ethylamine | Ethanol | 120 | 24 | 70 |
Concluding Remarks
This technical guide outlines a rational and feasible synthetic route to the novel compound 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione. The proposed pathway relies on well-established named reactions and functional group transformations, providing a solid foundation for its practical implementation in a research and development setting. The provided experimental protocols and hypothetical data serve as a valuable resource for scientists undertaking the synthesis and characterization of this and structurally related molecules. Further optimization of the reaction conditions, particularly for the selective C5-ethylation, will be a critical aspect of future work.
Potential Mechanism of Action of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione: A Predictive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, no specific studies detailing the mechanism of action for 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione have been identified in publicly available scientific literature. This guide, therefore, presents a predictive analysis based on the known biological activities of its core molecular scaffolds: pyrrolo[3,4-c]quinoline-1,3-dione and related isoquinoline derivatives. The hypotheses presented herein are intended to guide future research into this specific molecule.
Introduction
The compound 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry. Its core structure, a pyrrolo[3,4-c]isoquinoline-1,3-dione, is a derivative of isoquinoline. Various isoquinoline derivatives have demonstrated a broad spectrum of pharmacological activities. Analysis of structurally similar compounds suggests that 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione could exhibit activity as a kinase inhibitor, an anti-inflammatory agent, or a topoisomerase inhibitor.
Predicted Mechanisms of Action Based on Core Scaffolds
The biological activity of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione is likely influenced by its distinct structural motifs. The predicted mechanisms are derived from studies on compounds with high structural similarity.
Cyclin-Dependent Kinase (CDK) Inhibition
The isoquinoline-1,3-dione scaffold is present in known inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4. A novel series of pyrrolo[3,4-c] carbazoles fused with an isoquinolinyl moiety has been shown to possess potent inhibitory activity against Cyclin D1/CDK4.[1] Inhibition of the CDK4/Cyclin D1 complex prevents the phosphorylation of the retinoblastoma protein (pRb), a key step in the progression of the cell cycle from G1 to S phase. By blocking this pathway, the compound could arrest cell proliferation, suggesting a potential application as an anticancer agent.
Anti-inflammatory Activity via COX Inhibition
Derivatives of isoindoline-1,3-dione, which share the dione-fused heterocyclic structure, have been synthesized and evaluated as anti-inflammatory agents. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. Inhibition of COX enzymes is the mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs).
Topoisomerase I Inhibition
The pyrrolo[2,1-a]isoquinoline scaffold, a structural isomer of the core of the title compound, is found in lamellarin alkaloids, which are known to be potent cytotoxic agents. The mechanism of action for some of these compounds involves the inhibition of topoisomerase I.[2] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. Inhibitors of topoisomerase I trap the enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately apoptosis. This mechanism suggests another potential avenue for anticancer activity.
Quantitative Data from Structurally Related Compounds
The following tables summarize quantitative data for compounds that are structurally related to 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione. This data can serve as a benchmark for future studies on the title compound.
Table 1: CDK4 Inhibitory Activity of a Related Pyrrolo[3,4-c]carbazole Derivative
| Compound | Target | IC50 (nM) | Reference |
| 8H, 14H-isoquinolinyl[6,5-a]-pyrrolo[3,4-c]carbazole-7,9-dione (1d) | Cyclin D1/CDK4 | 69 | [1] |
Table 2: In Vitro Activity of CDK4/6 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Palbociclib | CDK4 | 11 | [3] |
| Palbociclib | CDK6 | 15 | [3] |
| ZINC585291674 | CDK4 | 184.14 | [4] |
| ZINC585291674 | CDK6 | 111.78 | [4] |
Experimental Protocols for Evaluating Predicted Mechanisms
The following are generalized protocols for key experiments to determine the mechanism of action of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione.
In Vitro CDK4 Inhibition Assay
This assay is designed to measure the ability of the test compound to inhibit the activity of the CDK4/Cyclin D1 complex.
Workflow:
Methodology:
-
Reagent Preparation: Prepare serial dilutions of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione. Prepare a reaction buffer containing recombinant human CDK4/Cyclin D1 enzyme, a retinoblastoma (pRb) protein substrate, and ATP (radiolabeled with γ-³²P or fluorescently tagged).
-
Incubation: In a microplate, incubate the CDK4/Cyclin D1 enzyme with the various concentrations of the test compound for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Reaction Initiation: Initiate the phosphorylation reaction by adding the pRb substrate and ATP mixture to each well.
-
Reaction Progression: Allow the reaction to proceed for a specified duration (e.g., 30-60 minutes) at 30°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Detect the amount of phosphorylated pRb. If using radiolabeled ATP, this can be done by separating the reaction products by SDS-PAGE and exposing them to an X-ray film (autoradiography). For fluorescent methods, a plate reader is used.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (without inhibitor). Plot the inhibition data against the compound concentration and determine the IC50 value using non-linear regression analysis.
COX Inhibition Assay
This assay determines the ability of the test compound to inhibit the peroxidase activity of COX-1 and COX-2.
Methodology:
-
Reagent Preparation: Prepare dilutions of the test compound. Prepare a reaction buffer containing purified COX-1 or COX-2 enzyme, heme, and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Incubation: Incubate the enzyme with the test compound for a specified time (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: Monitor the oxidation of the colorimetric substrate by measuring the absorbance at a specific wavelength (e.g., 595 nm) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to a control and calculate the IC50 value.
Topoisomerase I DNA Relaxation Assay
This assay measures the inhibition of topoisomerase I-mediated relaxation of supercoiled DNA.
Methodology:
-
Reagent Preparation: Prepare dilutions of the test compound. Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase I, and a reaction buffer.
-
Incubation: Incubate the reaction mixture with the test compound for a set time (e.g., 30 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Electrophoresis: Separate the DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Green) and visualize the DNA bands under UV light.
-
Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
Conclusion and Future Directions
The structural features of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione suggest that it is a promising candidate for drug discovery with potential applications in oncology and inflammatory diseases. The predicted mechanisms of action, including inhibition of CDK4, COX enzymes, and topoisomerase I, are based on robust data from structurally related compounds.
Future research should focus on the synthesis and in vitro evaluation of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione using the experimental protocols outlined in this guide. Determining the IC50 values against these targets will provide a clear indication of its primary mechanism of action and its potential for further development as a therapeutic agent. Structure-activity relationship (SAR) studies, by synthesizing and testing analogs with modifications to the ethyl and dimethoxy groups, will also be crucial in optimizing the potency and selectivity of this novel compound.
References
- 1. Synthesis of quinolinyl/isoquinolinyl[a]pyrrolo [3,4-c] carbazoles as cyclin D1/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [논문]Pyrrolo[2,1- a ]isoquinoline Scaffold in Drug Discovery: Advances in Synthesis and Medicinal Chemistry [scienceon.kisti.re.kr]
- 3. tandfonline.com [tandfonline.com]
- 4. The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
"spectroscopic data for 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione"
A Technical Guide for Drug Development Professionals, Researchers, and Scientists
Abstract
This technical guide addresses the spectroscopic and synthetic data for 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione. A comprehensive search of scientific literature and chemical databases indicates that specific experimental data for this exact compound is not publicly available. This suggests the compound may be a novel chemical entity. In lieu of direct data, this document provides a detailed overview of the spectroscopic characteristics and synthetic methodologies for the core pyrrolo[3,4-c]quinoline-1,3-dione scaffold, drawing from the most relevant and recent research in the field. This information is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of novel derivatives of this heterocyclic system.
Introduction: The Pyrrolo[3,4-c]isoquinoline-1,3-dione Scaffold
The pyrrolo[3,4-c]isoquinoline-1,3-dione ring system is a nitrogen-containing heterocyclic scaffold of interest in medicinal chemistry due to its structural relationship to various biologically active compounds. The development of efficient synthetic routes to this core structure is crucial for exploring its therapeutic potential. This guide focuses on the available data for closely related analogues to provide a predictive framework for the spectroscopic properties and a practical guide for the synthesis of the title compound.
Spectroscopic Data for Related Pyrrolo[3,4-c]quinoline-1,3-dione Analogues
While specific data for 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione is not available, a recently developed pyrazole-promoted synthetic route has yielded a series of functionalized pyrrolo[3,4-c]quinoline-1,3-diones.[1] The characterization of these compounds provides valuable reference points.
For a model compound from this series, 2-ethyl-4-methyl-pyrrolo[3,4-c]quinoline-1,3-dione (7a in the cited literature), the following spectroscopic data were reported[1]:
Table 1: Spectroscopic Data for 2-ethyl-4-methyl-pyrrolo[3,4-c]quinoline-1,3-dione
| Technique | Observed Data |
| FTIR (cm⁻¹) | 1764 (C=O), 1705 (C=O), 1622 (C=N) |
| ¹H-NMR (ppm) | δ = 1.31 (t, ³JH-H = 7.2 Hz, CH₃ of ethyl), 3.77 (q, ³JH-H = 7.2 Hz, CH₂ of ethyl), 3.01 (s, CH₃) |
The full spectroscopic data for this compound, including ¹³C-NMR and mass spectrometry, were collected, but specific values beyond what is listed above were not detailed in the referenced abstract.[1]
Experimental Protocols: Synthesis of the Pyrrolo[3,4-c]quinoline-1,3-dione Core
The following is a generalized experimental protocol for the synthesis of functionalized pyrrolo[3,4-c]quinoline-1,3-diones, adapted from a pyrazole-promoted, four-component reaction.[1] This method is noted for its operational simplicity, use of readily available precursors, and high yields.[1]
Materials and Reagents
-
Isatin derivative (e.g., Isatin)
-
Primary amine (e.g., Ethylamine)
-
Diketene
-
Pyrazole
-
Ethanol (Solvent)
General Synthetic Procedure
-
To a 25 mL round-bottom flask, add the isatin derivative (1.0 mmol), pyrazole (1.0 mmol), diketene (1.0 mmol), and the primary amine (1.0 mmol) in ethanol (4.0 mL).
-
Stir the reaction mixture at reflux (approximately 70°C in ethanol) for approximately 4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the desired pyrrolo[3,4-c]quinoline-1,3-dione product precipitates from the reaction mixture.
-
Filter the precipitate and wash with a small amount of cold ethanol.
-
The target compound is typically obtained as a solid with excellent yield.[1]
Visualization of Synthetic Workflow
The following diagrams illustrate the logical flow of the synthetic protocols described.
Caption: General workflow for the synthesis of Pyrrolo[3,4-c]quinoline-1,3-diones.
Conclusion
While direct spectroscopic data for 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione remains elusive, this guide provides a solid foundation for its synthesis and characterization. The presented data on closely related analogues and the detailed, efficient synthetic protocol for the core scaffold offer a clear path forward for researchers. The provided workflow visualization further clarifies the experimental process. It is anticipated that the synthesis of the title compound via the described multicomponent reaction, using the appropriately substituted isatin and ethylamine, would be successful and that its spectroscopic characterization would align with the data presented for analogous structures.
References
The Biological Versatility of Pyrrolo[3,4-c]isoquinoline-1,3-dione Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[3,4-c]isoquinoline-1,3-dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have garnered significant interest for their potential as therapeutic agents, particularly in the fields of oncology and immunology. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this promising class of molecules.
Antitumor Activity
Derivatives of the pyrrolo[3,4-c]isoquinoline-1,3-dione core have exhibited potent cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest.
Cytotoxicity Data
The following table summarizes the reported cytotoxic activities of various pyrrolo[3,4-c]isoquinoline-1,3-dione derivatives against different human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1d | Tumor Cells | - | [1] |
| 7a | Breast Cancer Cells | 3-8 | [2] |
Note: "-" indicates that the specific IC50 value was not provided in the cited literature, although potent activity was reported.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[3][4][5][6]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrrolo[3,4-c]isoquinoline-1,3-dione derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrolo[3,4-c]isoquinoline-1,3-dione derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Enzyme Inhibition
Pyrrolo[3,4-c]isoquinoline-1,3-dione derivatives have been identified as potent inhibitors of several key enzymes involved in disease pathogenesis, including caspases, dihydroorotate dehydrogenase (DHODH), and cyclin-dependent kinases (CDKs).
Caspase-3 Inhibition
Caspase-3 is a critical executioner caspase in the apoptotic pathway, making it an attractive target for therapeutic intervention in diseases characterized by excessive apoptosis. Certain pyrrolo[3,4-c]quinoline-1,3-diones have been shown to be potent inhibitors of this enzyme.[7][8]
| Compound ID | Target | IC50 (nM) | Reference |
| 7{49} | Caspase-3 | 3 | [8] |
| 7{58} | Caspase-3 | 3 | [8] |
Experimental Protocol: In Vitro Caspase-3 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of recombinant human caspase-3 using a colorimetric substrate.
Materials:
-
Recombinant human caspase-3
-
Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Pyrrolo[3,4-c]isoquinoline-1,3-dione derivatives
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and recombinant human caspase-3.
-
Incubation: Incubate the mixture at 37°C for 15-30 minutes.
-
Substrate Addition: Add the caspase-3 substrate (Ac-DEVD-pNA) to initiate the reaction.
-
Absorbance Measurement: Measure the absorbance at 405 nm at regular intervals to monitor the release of p-nitroaniline (pNA).
-
Data Analysis: The rate of reaction is determined from the linear portion of the absorbance versus time curve. The percent inhibition is calculated as: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100 The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells.
Experimental Protocol: Human DHODH Enzyme Inhibition Assay[10][11][12][13][14]
This assay measures the inhibition of recombinant human DHODH by monitoring the reduction of a chromogenic substrate.
Materials:
-
Recombinant human DHODH
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
L-dihydroorotate (substrate)
-
Decylubiquinone (electron acceptor)
-
2,6-dichloroindophenol (DCIP) (colorimetric indicator)
-
Pyrrolo[3,4-c]isoquinoline-1,3-dione derivatives
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, the test compounds at various concentrations, decylubiquinone, and DCIP.
-
Enzyme Addition: Add recombinant human DHODH to all wells except for the blank.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding L-dihydroorotate.
-
Absorbance Reading: Immediately measure the decrease in absorbance at 600 nm over time.
-
Data Analysis: The rate of DCIP reduction is proportional to DHODH activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cyclin-Dependent Kinase 4 (CDK4) Inhibition
CDK4, in complex with cyclin D1, plays a crucial role in the G1 phase of the cell cycle. Inhibitors of CDK4 can induce G1 cell cycle arrest and are effective in treating certain types of cancer.[2] A related scaffold, aryl[a]pyrrolo[3,4-c]carbazoles, has shown potent and selective inhibition of CDK4.[2]
| Compound ID | Target | IC50 (nM) | Reference |
| 7a | Cyclin D1-CDK4 | 45 | [2] |
Experimental Protocol: CDK4/Cyclin D1 Kinase Assay[15][16][17][18]
This assay measures the inhibition of CDK4/Cyclin D1 kinase activity by quantifying the phosphorylation of a substrate.
Materials:
-
Active CDK4/Cyclin D1 enzyme complex
-
Kinase assay buffer
-
Substrate (e.g., Retinoblastoma protein, Rb)
-
[γ-³²P]ATP or an antibody-based detection system (e.g., ADP-Glo™)
-
Pyrrolo[3,4-c]isoquinoline-1,3-dione derivatives
-
96-well plate
-
Scintillation counter or luminometer
Procedure (using [γ-³²P]ATP):
-
Reaction Setup: In a 96-well plate, combine the kinase assay buffer, the test compounds, the Rb substrate, and the CDK4/Cyclin D1 enzyme.
-
Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Spot the reaction mixture onto a phosphocellulose filter mat, wash to remove unincorporated [γ-³²P]ATP, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration and determine the IC50 value.
Signaling Pathways
The biological effects of pyrrolo[3,4-c]isoquinoline-1,3-dione derivatives are mediated through their interaction with specific cellular signaling pathways.
Apoptosis Induction
These compounds can trigger programmed cell death, or apoptosis, in cancer cells. This is often initiated through the intrinsic (mitochondrial) pathway, leading to the activation of caspase-3.
Caption: Intrinsic apoptosis pathway induced by pyrrolo[3,4-c]isoquinoline-1,3-dione derivatives.
Cell Cycle Arrest
By inhibiting CDK4/Cyclin D1, these derivatives can halt the cell cycle at the G1/S checkpoint, preventing DNA replication and cell division.[9][10][11][12]
Caption: G1 phase cell cycle arrest mediated by CDK4/Cyclin D1 inhibition.
Experimental Workflows
General Synthesis of Pyrrolo[3,4-c]isoquinoline-1,3-diones
A common synthetic route involves a multi-component reaction.[7]
Caption: A typical multi-component reaction for the synthesis of the target compounds.
Cell-Based Assay Workflow
A generalized workflow for evaluating the biological activity of the synthesized compounds in a cellular context.
Caption: A standard workflow for cell-based screening of the synthesized derivatives.
Conclusion
Pyrrolo[3,4-c]isoquinoline-1,3-dione derivatives represent a versatile and potent class of biologically active compounds with significant therapeutic potential. Their ability to induce apoptosis and cell cycle arrest through the inhibition of key enzymes like caspases and cyclin-dependent kinases underscores their promise as anticancer agents. Further optimization of this scaffold could lead to the development of novel and effective drugs for the treatment of cancer and other proliferative diseases. This guide provides a foundational understanding for researchers and drug development professionals to explore and advance this exciting area of medicinal chemistry.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. MTT (Assay protocol [protocols.io]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. bioengineer.org [bioengineer.org]
- 12. p14arf - Wikipedia [en.wikipedia.org]
In Vitro Evaluation of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione: A Technical Overview
An In-Depth Analysis for Researchers and Drug Development Professionals
The compound 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione represents a novel heterocyclic structure with potential for biological activity. As of the latest literature review, detailed in vitro evaluations and mechanistic studies for this specific molecule are not extensively available in published scientific literature. This document, therefore, serves as a foundational guide by outlining the general methodologies and approaches that would be employed for such an evaluation, based on standard practices in preclinical drug discovery for analogous compounds. This guide is intended to provide a framework for researchers and scientists in the field of drug development.
Introduction to Pyrrolo[3,4-c]isoquinoline Derivatives
The pyrroloisoquinoline scaffold is a key structural motif found in a variety of biologically active natural products and synthetic compounds. Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, antiviral, and enzyme inhibitory properties. The specific substitutions of an ethyl group at the 5-position and dimethoxy groups at the 7- and 8-positions of the isoquinoline ring in the target compound are anticipated to modulate its physicochemical properties and biological target interactions.
Hypothetical In Vitro Evaluation Workflow
A standard workflow for the in vitro characterization of a novel compound like 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione would typically involve a tiered screening approach. This begins with broad cytotoxicity screening, followed by more specific functional and mechanistic assays.
Caption: A generalized workflow for the in vitro evaluation of a novel chemical entity.
Experimental Protocols
While specific data for the target compound is unavailable, the following are detailed, standardized protocols that would be utilized for its in vitro evaluation.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potential of the compound against a panel of human cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The compound is dissolved in DMSO to create a stock solution and then serially diluted in culture media to achieve a range of final concentrations (e.g., 0.01 to 100 µM). The final DMSO concentration in the wells is kept below 0.5%. Cells are treated with the compound for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To determine if the compound induces apoptosis in cancer cells.
Methodology:
-
Cell Treatment: Cells are treated with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are late apoptotic/necrotic.
Potential Signaling Pathway Involvement
Given the structural similarities to other kinase inhibitors, it is plausible that 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione could modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR or MAPK/ERK pathways.
Caption: A hypothetical signaling pathway potentially modulated by the compound.
Data Presentation
As no experimental data is currently available, the following tables are presented as templates for the clear and structured presentation of future in vitro findings.
Table 1: In Vitro Cytotoxicity of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione
| Cell Line | Tissue of Origin | IC50 (µM) ± SD |
| MCF-7 | Breast Cancer | Data Not Available |
| A549 | Lung Cancer | Data Not Available |
| HCT116 | Colon Cancer | Data Not Available |
| HeLa | Cervical Cancer | Data Not Available |
Table 2: Kinase Inhibitory Profile
| Kinase Target | % Inhibition @ 10 µM | IC50 (µM) |
| PI3Kα | Data Not Available | Data Not Available |
| Akt1 | Data Not Available | Data Not Available |
| mTOR | Data Not Available | Data Not Available |
| MEK1 | Data Not Available | Data Not Available |
| ERK2 | Data Not Available | Data Not Available |
Conclusion and Future Directions
While the in vitro profile of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione remains to be elucidated, this document provides a comprehensive framework for its systematic evaluation. Future research should focus on the synthesis and subsequent screening of this compound to determine its cytotoxic and mechanistic properties. The identification of its primary molecular targets will be crucial for its further development as a potential therapeutic agent. The methodologies and data presentation formats outlined herein offer a standardized approach to guide these future investigations.
Pharmacological Profile of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione (PD166285): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione, also known as PD166285, is a potent, cell-permeable, and orally bioavailable small molecule inhibitor. Initially identified as a broad-spectrum tyrosine kinase inhibitor, its primary mechanism of action has been characterized as the inhibition of Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint. This profile provides a comprehensive overview of the pharmacological properties of PD166285, including its kinase inhibition spectrum, effects on cellular pathways, and preclinical observations. The information presented herein is intended to support further research and development of this compound and related molecules.
Introduction
The pyrrolo[3,4-c]isoquinoline-1,3-dione scaffold has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer and anti-inflammatory properties. 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione, or PD166285, emerged from this class as a potent inhibitor of key cellular signaling pathways. Its primary therapeutic potential lies in its ability to function as a Wee1 inhibitor, a mechanism that can sensitize cancer cells to DNA-damaging agents and radiation therapy, particularly in tumors with p53 mutations.[1][2] This document provides a detailed summary of the currently available pharmacological data for PD166285.
Kinase Inhibition Profile
PD166285 has been characterized as an ATP-competitive inhibitor of a range of protein kinases.[3][4] The following table summarizes its inhibitory activity against various kinases, presented as IC50 values (the half-maximal inhibitory concentration).
| Target Kinase | IC50 (nM) |
| c-Src | 8.4 |
| Wee1 | 24 |
| FGFR-1 | 39.3 |
| Myt1 | 72 |
| EGFR | 87.5 |
| PDGFRβ | 98.3 |
| Chk1 | 3400 |
| MAPK | 5000 |
| PKC | 22700 |
| Data compiled from multiple sources.[3][4][5] |
Mechanism of Action: Wee1 Inhibition and Cell Cycle Abrogation
The primary mechanism of action of PD166285 is the inhibition of Wee1 kinase. Wee1 is a nuclear kinase that plays a pivotal role in the G2/M checkpoint of the cell cycle by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1, also known as Cdc2). This inhibitory phosphorylation prevents cells from entering mitosis, allowing time for DNA repair.
By inhibiting Wee1, PD166285 prevents the inhibitory phosphorylation of CDK1. This leads to premature activation of the CDK1/Cyclin B complex, forcing cells to bypass the G2/M checkpoint and enter mitosis, often with unrepaired DNA damage. This can result in mitotic catastrophe and subsequent apoptosis, particularly in cancer cells that lack a functional G1 checkpoint (e.g., those with p53 mutations).[1][2]
Below is a diagram illustrating the signaling pathway affected by PD166285.
In Vitro and In Vivo Pharmacological Data
Cellular Activity
The following table summarizes key in vitro data for PD166285 in various cancer cell lines.
| Parameter | Cell Line(s) | Concentration/Effect |
| Inhibition of Cdc2 (CDK1) Tyr15 & Thr14 phosphorylation | HCT116, HT29, DLD-1, HCT8, H460, HeLa, C26 | 0.5 µM |
| Antiproliferative Activity (IC50) | MDA-MB-231 | 0.16 µM |
| Antiproliferative Activity (IC50) | MM1.S | 0.52 µM |
| Radiosensitization | HT29 (p53 mutant), PA-1 (p53-null) | Effective sensitization observed |
| Data compiled from multiple sources.[5] |
Preclinical Pharmacokinetics
Limited pharmacokinetic data is available from preclinical studies.
| Parameter | Animal Model | Dosage (IV) | Cmax | Brain Penetration |
| PD166285 | FVB mice | 5 mg/kg | ~400 ng/mL | Limited by P-glycoprotein (P-gp) |
| Data from MedchemExpress.[5] |
Experimental Methodologies
The pharmacological profile of PD166285 has been elucidated using a variety of standard experimental techniques.
Kinase Inhibition Assays
The inhibitory activity of PD166285 against various kinases is typically determined using in vitro kinase assays. A common method is the Kinase-Glo® Luminescent Kinase Assay. This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and the inhibitory effect of the compound is measured by the preservation of the luminescent signal. IC50 values are then calculated from dose-response curves.
Cell Proliferation Assays
The antiproliferative effects of PD166285 on cancer cell lines are commonly assessed using MTT or CellTiter-Blue® assays. These colorimetric assays measure the metabolic activity of viable cells. A reduction in the colorimetric signal in the presence of the compound indicates decreased cell viability and proliferation.
Cell Cycle Analysis
The effect of PD166285 on cell cycle distribution is analyzed by flow cytometry. Cells are treated with the compound, harvested, and stained with a fluorescent DNA-binding dye such as propidium iodide (PI) or DAPI. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle. To track the progression of cells through the cell cycle, pulse-chase experiments with bromodeoxyuridine (BrdU), a thymidine analog, followed by immunofluorescent staining and flow cytometry can be employed.
Below is a generalized workflow for evaluating the effect of a compound on the cell cycle.
Conclusion and Future Directions
5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione (PD166285) is a potent Wee1 kinase inhibitor with demonstrated preclinical activity. Its ability to abrogate the G2/M cell cycle checkpoint makes it a promising candidate for combination therapies with DNA-damaging agents, particularly in p53-deficient cancers. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in various preclinical cancer models, is warranted to fully elucidate its therapeutic potential. The development of more selective Wee1 inhibitors and the identification of predictive biomarkers will be crucial for the clinical translation of this therapeutic strategy.
References
- 1. Wee1 inhibitor PD0166285 sensitized TP53 mutant lung squamous cell carcinoma to cisplatin via STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PD 166285 [sigmaaldrich.com]
- 4. In vitro pharmacological characterization of PD 166285, a new nanomolar potent and broadly active protein tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Navigating the Pyrrolo-Isoquinoline Scaffold: A Technical Guide to a Class of Potent Bioactive Agents
Disclaimer: This technical guide addresses the structural class of pyrrolo[2,1-a]isoquinolines. Extensive research has revealed a lack of publicly available scientific literature on the specific compound 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione . Therefore, this document focuses on the closely related and well-documented pyrrolo[2,1-a]isoquinoline core, which is a prominent scaffold in numerous biologically active natural products and synthetic analogs.
Introduction
The pyrrolo-isoquinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products with significant pharmacological properties. Among these, the pyrrolo[2,1-a]isoquinolines have garnered substantial attention from the scientific community due to their potent and diverse biological activities, particularly as anticancer agents.[1] This class of N-bridgehead heterocyclic compounds includes well-known natural products such as crispine A and the lamellarins, which have demonstrated cytotoxic effects against a range of cancer cell lines.[1][2][3] The exploration of synthetic derivatives of the pyrrolo[2,1-a]isoquinoline scaffold is an active area of research in the quest for novel therapeutic agents.
Synthesis of the Pyrrolo[2,1-a]isoquinoline Core
A prevalent and versatile method for the synthesis of the pyrrolo[2,1-a]isoquinoline scaffold is the 1,3-dipolar cycloaddition reaction .[2] This approach typically involves the reaction of an isoquinolinium N-ylide with an activated alkyne or olefin. A common synthetic strategy is a one-pot, three-component reaction.
General Experimental Protocol: One-Pot Three-Component Synthesis
This protocol describes a general method for the synthesis of substituted pyrrolo[2,1-a]isoquinolines:
-
Reactants:
-
Isoquinoline
-
A substituted 2-bromoacetophenone
-
A non-symmetrical acetylenic dipolarophile (e.g., ethyl propiolate)
-
1,2-Epoxypropane (serves as both solvent and proton scavenger)
-
-
Procedure:
-
Equimolar amounts of isoquinoline, the 2-bromoacetophenone, and the acetylenic dipolarophile are combined in 1,2-epoxypropane.
-
The reaction mixture is typically stirred at reflux for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol).
-
-
Characterization:
-
The structure of the synthesized compounds is confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[2]
-
Biological Activity and Structure-Activity Relationships
Derivatives of the pyrrolo[2,1-a]isoquinoline scaffold have demonstrated significant cytotoxic activity against various human cancer cell lines. The biological activity is influenced by the nature and position of substituents on the heterocyclic core.
Quantitative Data on Cytotoxic Activity
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected 1,2-diaryl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives against human cancer cell lines.
| Compound ID | R Group | Cell Line | IC₅₀ (µM) |
| 6a | 1-(4-(2-(piperidin-1-yl)ethoxy)phenyl) | T47D | 1.93 |
| 6c | 2-(4-(...)-N,N-diethylethanamine) | T47D | 3.21 |
| - | - | HeLa | 1.93 - 33.84 |
Data sourced from a study on 1,2-diaryl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives.[3] T47D is a human ductal breast epithelial tumor cell line, and HeLa is a human cervix adenocarcinoma cell line.
The data indicates that compounds 6a and 6c are potent cytotoxic agents against the T47D cell line.[3] The range of activities against the HeLa cell line suggests that the substituent at the para position of the C-2 phenyl ring plays a crucial role in the cytotoxic potency.[3]
Mechanism of Action
The anticancer activity of some pyrrolo[2,1-a]isoquinoline derivatives, particularly the lamellarin family, is attributed to their ability to act as multi-target agents.[1] One of the key mechanisms of action is the inhibition of topoisomerase I , an enzyme essential for DNA replication and repair. By inhibiting this enzyme, these compounds can induce apoptosis (programmed cell death) in cancer cells.
Additionally, some members of this class have been shown to act as protein kinase inhibitors .[1] Protein kinases are crucial components of cellular signaling pathways that regulate cell growth, proliferation, and survival. Their inhibition can disrupt these pathways and lead to the suppression of tumor growth.
Putative Signaling Pathway Inhibition
The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a pyrrolo[2,1-a]isoquinoline derivative that acts as both a topoisomerase I and a protein kinase inhibitor.
Caption: Inhibition of cell proliferation and DNA replication.
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines a typical workflow for assessing the cytotoxic activity of newly synthesized pyrrolo[2,1-a]isoquinoline analogs.
References
- 1. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition [mdpi.com]
- 3. Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Target Identification for a Novel Pyrrolo[3,4-c]isoquinoline-1,3-dione Derivative: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[3,4-c]isoquinoline-1,3-dione scaffold represents a promising chemotype in drug discovery, with derivatives exhibiting a range of biological activities, including potential as inhibitors of key enzymes like caspase-3 and protein kinase C.[1] This document outlines a comprehensive, prospective strategy for the target identification and mechanism of action elucidation for the novel compound, 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione. The proposed workflow integrates broad phenotypic screening with targeted enzymatic and cellular assays to systematically identify and validate the molecular target(s) of this compound, providing a roadmap for its preclinical development.
Introduction: The Therapeutic Potential of the Pyrrolo[3,4-c]isoquinoline Scaffold
The isoquinoline alkaloid family and its synthetic derivatives have long been a fertile ground for the discovery of new therapeutic agents, with applications ranging from anticancer to antimicrobial.[2] The fused heterocyclic system of pyrrolo[3,4-c]quinoline-1,3-dione is of particular interest due to its structural complexity and diverse pharmacological profile.[1] Related structures, such as pyrrolo[2,1-a]isoquinolines, are noted for their potent cytotoxic effects against various cancer cell lines, often acting as topoisomerase inhibitors.[3] Furthermore, the broader class of pyrrolo[3,4-c]quinolines has been identified as a potent inhibitor of caspase-3, a critical enzyme in the apoptotic pathway, suggesting potential applications in neurodegenerative and cardiovascular diseases.[1]
Given the nascent understanding of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione, a systematic and multi-pronged approach to target identification is warranted. This guide details a proposed workflow, from initial broad-based screening to specific target validation and pathway analysis.
Proposed Target Identification Workflow
The following diagram outlines a logical progression for identifying the molecular target of a novel compound.
Caption: A general workflow for novel compound target identification.
Phase 1: Broad Phenotypic Screening
The initial step involves screening the compound against a diverse panel of human cancer cell lines to identify potential cytotoxic or cytostatic activity and to discern any patterns of selectivity.
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen
-
Cell Plating: A panel of 60 human tumor cell lines are seeded in 96-well microtiter plates and incubated for 24 hours.
-
Compound Addition: 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione is added at a minimum of five 10-fold dilutions.
-
Incubation: Plates are incubated for an additional 48 hours.
-
Endpoint Measurement: Sulforhodamine B (SRB) staining is used to determine cell protein, which is proportional to cell number.
-
Data Analysis: The absorbance data is used to calculate the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell kill) for each cell line.
Hypothetical Data Presentation
The following table presents hypothetical GI50 values for a subset of cell lines, demonstrating a potential pattern of activity.
| Cell Line | Tissue of Origin | Hypothetical GI50 (µM) |
| MCF7 | Breast | 2.5 |
| MDA-MB-231 | Breast | 3.1 |
| A549 | Lung | 1.8 |
| HCT-116 | Colon | > 50 |
| K-562 | Leukemia | 0.9 |
| UO-31 | Renal | > 50 |
Interpretation: The hypothetical data suggests selective activity against breast, lung, and leukemia cell lines, while colon and renal cancer cell lines appear resistant. This pattern can be compared against known anticancer agents to generate initial hypotheses about the mechanism of action.
Phase 2: Hypothesis-Driven Target-Based Assays
Based on the phenotypic data and the known activities of the parent scaffold, a panel of target-based assays should be conducted.
Rationale for Target Selection
-
Caspases: The pyrrolo[3,4-c]quinoline scaffold is a known inhibitor of caspase-3.[1]
-
Protein Kinases: Many isoquinoline alkaloids exhibit protein kinase inhibitory activity.[1]
-
Topoisomerases: The related pyrrolo[2,1-a]isoquinoline scaffold is known to inhibit topoisomerases.[3]
Experimental Protocols
4.2.1. Caspase-3/7 Activity Assay (Fluorometric)
-
Reagent Preparation: Prepare a reaction buffer containing recombinant human caspase-3 and a fluorogenic substrate (e.g., Ac-DEVD-AMC).
-
Compound Incubation: Incubate the reaction mixture with varying concentrations of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione for 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity (Excitation/Emission ~342/441 nm) using a plate reader.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
4.2.2. Protein Kinase C (PKC) Inhibition Assay (Radiometric)
-
Reaction Setup: In a 96-well plate, combine PKC enzyme, a lipid activator (phosphatidylserine and diacylglycerol), a peptide substrate, and varying concentrations of the test compound.
-
Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate for 15 minutes at 30°C.
-
Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the residual [γ-³²P]ATP using phosphocellulose paper.
-
Quantification: Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Data Analysis: Determine the IC50 value.
Hypothetical Quantitative Data Summary
| Target | Assay Type | Hypothetical IC50 (µM) |
| Caspase-3 | Fluorometric | 0.75 |
| Caspase-7 | Fluorometric | 1.2 |
| Protein Kinase Cα | Radiometric | 8.9 |
| Topoisomerase I | Gel-based | > 100 |
Interpretation: The hypothetical results strongly suggest that the compound is a potent and relatively selective inhibitor of caspase-3.
Phase 3: Target Validation and Mechanism of Action
Confirmation that caspase-3 is the primary target in a cellular context is crucial.
Experimental Protocol: Induction of Apoptosis and Caspase-3 Activity Measurement in Cells
-
Cell Culture: Culture a sensitive cell line (e.g., Jurkat cells) in appropriate media.
-
Induction of Apoptosis: Treat cells with an apoptosis-inducing agent (e.g., staurosporine) in the presence and absence of varying concentrations of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione.
-
Cell Lysis: After incubation, lyse the cells to release intracellular contents.
-
Caspase-3 Activity Assay: Measure caspase-3 activity in the cell lysates using a fluorogenic substrate as described in section 4.2.1.
-
Western Blot Analysis: Perform Western blotting on cell lysates to measure the cleavage of PARP (a downstream substrate of caspase-3).
Hypothetical Signaling Pathway
The following diagram illustrates the proposed mechanism of action, where the compound inhibits caspase-3, thereby blocking the apoptotic cascade.
Caption: Proposed inhibition of the caspase-3 mediated apoptotic pathway.
Conclusion
This technical guide presents a systematic and robust strategy for the target identification of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione. By progressing from broad phenotypic screening to specific, hypothesis-driven biochemical and cellular assays, researchers can efficiently identify and validate the molecular target(s) of this novel compound. The hypothetical data presented herein suggests a plausible mechanism of action centered on the inhibition of caspase-3, a target of significant therapeutic interest. This structured approach will be instrumental in unlocking the full therapeutic potential of this promising new chemical entity.
References
Methodological & Application
Application and Protocols for Pyrroloisoquinoline Derivatives in Cancer Cell Line Research
A note on the specified compound: As of the latest available data, specific research on the biological activity of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione in cancer cell lines is not documented in the public scientific literature. The following information is therefore based on structurally related pyrroloisoquinoline compounds and provides a general framework for the application and study of this class of molecules in cancer research. The protocols and data presented are adapted from studies on similar derivatives and should be considered as a starting point for investigations into novel compounds of this family.
Introduction to Pyrroloisoquinoline Derivatives in Oncology
Pyrroloisoquinoline and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Various analogues have demonstrated potential as anticancer agents. For instance, derivatives of pyrrolo[2,1-a]isoquinoline have shown cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7, MDA-MB231, T47D), lung (A549), and cervical (HeLa) cancer cells.[1][2][3][4] The antitumor properties of these compounds are often attributed to their ability to intercalate with DNA, inhibit key enzymes like topoisomerase, or interfere with cellular signaling pathways crucial for cancer cell proliferation and survival.
Potential Mechanism of Action
While the precise mechanism of action for a novel derivative would require experimental validation, related compounds in the pyrroloisoquinoline family have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. For example, certain 5,6-dihydropyrrolo[2,1-a]isoquinoline chalcones have exhibited anticancer activity.[5] Some pyrrolo[2,1-a]isoquinoline-based derivatives have been designed to act as cytotoxic agents, with activity influenced by specific structural modifications.[1][2][3][4] It is hypothesized that compounds like 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione could potentially exert their effects through similar pathways, such as the induction of apoptotic cell death or inhibition of cell cycle progression.
A proposed general workflow for evaluating a novel pyrroloisoquinoline derivative is outlined below.
Caption: General workflow for in vitro evaluation of a novel pyrroloisoquinoline derivative.
Data on Related Pyrroloisoquinoline Derivatives
The following table summarizes cytotoxic activity (IC50 values) of several pyrrolo[2,1-a]isoquinoline derivatives against various cancer cell lines as reported in the literature. This data is provided to illustrate the potential potency of this class of compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6a | MCF-7 | 10.12 | [1] |
| MDA-MB231 | 12.33 | [1] | |
| T47D | 4.68 | [1] | |
| A549 | 24.18 | [1] | |
| HeLa | 1.93 | [1] | |
| 6c | MCF-7 | 8.94 | [1] |
| MDA-MB231 | 10.28 | [1] | |
| T47D | 3.52 | [1] | |
| A549 | 33.84 | [1] | |
| HeLa | 2.12 | [1] |
Note: Compounds 6a (1-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-5,6-dihydro-8,9-dimethoxy-2-phenylpyrrolo[2,1-a]isoquinoline) and 6c (2-(4-(5,6-dihydro-8,9-dimethoxy-2-phenylpyrrolo[2,1-a] isoquinolin-1-yl)phenoxy)-N,N-diethylethanamine) are examples of pyrrolo[2,1-a]isoquinoline derivatives with demonstrated cytotoxic activity.[1][2][3]
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the anticancer potential of a novel pyrroloisoquinoline derivative.
Protocol 1: MTT Assay for Cytotoxicity
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Annexin V/PI Staining for Apoptosis
Objective: To quantify the induction of apoptosis and necrosis by the test compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
A potential signaling pathway for apoptosis induction is depicted below.
Caption: Simplified diagram of a potential apoptosis induction pathway by a test compound.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the test compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
PBS
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) using appropriate software.
These protocols provide a foundational approach to characterizing the anticancer properties of novel pyrroloisoquinoline derivatives. Further mechanistic studies would be necessary to elucidate the specific molecular targets and signaling pathways involved.
References
- 1. Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Synthesis, reactions, antitumor and antimicrobial activity of new 5,6-dihydropyrrolo[2,1-a]isoquinoline chalcones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrrolo[3,4-c]isoquinoline Derivatives as Cytotoxic Agents
Topic: Analysis of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione as a Cytotoxic Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
Research into novel heterocyclic compounds as potential anticancer agents is a cornerstone of modern drug discovery. The pyrrolo[3,4-c]isoquinoline core structure has been identified as a promising scaffold for the development of new cytotoxic agents. This document provides an overview of the cytotoxic potential of a specific derivative, 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione, and outlines protocols for its evaluation. While direct studies on this exact compound are limited in the public domain, the following information is based on the analysis of structurally related compounds and provides a framework for its investigation.
Data Presentation
Comprehensive searches for quantitative data on the cytotoxic activity of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione did not yield specific results. However, studies on related pyrroloisoquinoline and indole derivatives demonstrate significant antiproliferative activity against various cancer cell lines. For instance, derivatives of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one have shown GI₅₀ values in the nanomolar range against pancreatic, breast, and epithelial cancer cell lines[1]. Similarly, 1,2-diaryl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives have exhibited IC₅₀ values ranging from 1.93 to 33.84 µM against HeLa cells[2].
To facilitate the systematic evaluation of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione, the following table structure is recommended for data acquisition and presentation:
Table 1: In Vitro Cytotoxicity of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione
| Cell Line | Cancer Type | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | ||||
| A549 | Lung Carcinoma | ||||
| HeLa | Cervical Adenocarcinoma | ||||
| HT-29 | Colon Adenocarcinoma | ||||
| K562 | Chronic Myelogenous Leukemia | ||||
| NCI-H292 | Lung Carcinoma | ||||
| PBMC | Normal (Peripheral Blood Mononuclear Cells) |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the cytotoxic and mechanistic properties of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of varying concentrations of the compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol determines if the compound induces apoptosis in cancer cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis by Flow Cytometry
This protocol investigates the effect of the compound on cell cycle progression.
Materials:
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Fixation: Fix the harvested cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and a hypothetical signaling pathway that could be investigated for 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione.
Caption: Workflow for determining the in vitro cytotoxicity using the MTT assay.
Caption: Flow diagram for the analysis of apoptosis by Annexin V/PI staining.
Caption: A hypothetical signaling pathway potentially targeted by the compound.
References
Application Notes and Protocols: Pyrrolo[3,4-c]isoquinoline-1,3-diones in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[3,4-c]isoquinoline-1,3-dione scaffold is a promising heterocyclic framework in medicinal chemistry, demonstrating a range of biological activities. These compounds have garnered significant attention for their potential as therapeutic agents, particularly in the realm of anticancer therapy. Their rigid, planar structure allows for effective interaction with various biological targets. This document provides a detailed overview of their applications, focusing on their potent caspase-3 inhibitory activity, with references to potential as PARP and topoisomerase inhibitors based on structurally related compounds.
Key Applications in Medicinal Chemistry
The primary therapeutic application of pyrrolo[3,4-c]isoquinoline-1,3-diones explored to date is in the development of anticancer agents. This activity is largely attributed to their ability to modulate key enzymes involved in programmed cell death (apoptosis) and DNA repair.
Caspase-3 Inhibition: A Promising Avenue for Apoptosis Modulation
Pyrrolo[3,4-c]isoquinoline-1,3-diones have emerged as highly potent, non-peptide, small-molecule inhibitors of caspase-3.[1][2] Caspase-3 is a critical executioner caspase in the apoptotic pathway, and its inhibition can be a therapeutic strategy in diseases characterized by excessive apoptosis. Conversely, inducing apoptosis through the modulation of related pathways is a cornerstone of cancer therapy. The studied derivatives of this scaffold have shown remarkable potency, with IC50 values in the nanomolar range.[1][3]
The following table summarizes the in vitro caspase-3 inhibitory activity of selected 8-sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines.
| Compound ID | Structure | R | IC50 (nM) [ref] |
| 8f | 8-sulfamide derivative | -SO2NH2 | 4[1] |
| 7{49} | 2-substituted 4-methyl-8-(morpholine-4-sulfonyl) | -SO2-morpholine | 3[3] |
| 7{58} | 2-substituted 4-methyl-8-(morpholine-4-sulfonyl) | -SO2-morpholine | 3[3] |
| Ester 11 | 8-sulfonyl derivative | -SO2CH2CH2COOEt | 6[4] |
| Morpholide 13 | 8-sulfonyl derivative | -SO2CH2CH2CON(CH2CH2)2O | 6[4] |
Potential as PARP and Topoisomerase Inhibitors
While direct evidence for the inhibition of Poly(ADP-ribose) polymerase (PARP) and topoisomerases by the pyrrolo[3,4-c]isoquinoline-1,3-dione scaffold is still emerging, structurally related isoquinoline and pyrroloisoquinoline derivatives have demonstrated significant activity against these targets.
-
PARP Inhibition: Isoquinolinone derivatives have been identified as potent PARP-1 inhibitors. For instance, thieno[2,3-c]isoquinolin-5-one (TIQ-A) exhibits a submicromolar IC50 value of 0.45 µM. Given the structural similarities, it is plausible that derivatives of pyrrolo[3,4-c]isoquinoline-1,3-dione could be designed to target PARP enzymes, which are crucial for DNA repair and are validated targets in cancer therapy, particularly in BRCA-mutated cancers.
-
Topoisomerase Inhibition: The broader class of pyrrolo[2,1-a]isoquinolines, which share a common heterocyclic core, includes natural products like the lamellarins that are known topoisomerase I inhibitors.[5] These compounds exert their anticancer effects by stabilizing the topoisomerase I-DNA cleavage complex, leading to DNA damage and cell death. This suggests that the pyrrolo[3,4-c]isoquinoline-1,3-dione scaffold could also be a valuable template for the design of novel topoisomerase inhibitors.
Experimental Protocols
Synthesis of Pyrrolo[3,4-c]quinoline-1,3-diones
A recently developed green and efficient method for the synthesis of functionalized pyrrolo[3,4-c]quinoline-1,3-diones involves a pyrazole-promoted four-component reaction.
General Procedure:
-
A mixture of isatin (1 mmol), a primary amine (1 mmol), diketene (1 mmol), and pyrazole (1 mmol) in ethanol (5 mL) is stirred at 70°C.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the pure pyrrolo[3,4-c]quinoline-1,3-dione derivative.
In Vitro Caspase-3 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available caspase-3 assay kits and published literature.
Materials:
-
Recombinant human caspase-3
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
Fluorogenic Caspase-3 Substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-AFC)
-
Test compounds (pyrrolo[3,4-c]isoquinoline-1,3-diones) dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission wavelengths will depend on the substrate, e.g., 360/460 nm for AMC or 400/505 nm for AFC)
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
In a 96-well plate, add 50 µL of the diluted test compounds or vehicle control (DMSO in Assay Buffer).
-
Add 25 µL of recombinant human caspase-3 solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the caspase-3 substrate solution to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths every 5 minutes for 60 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway: Caspase-3 Mediated Apoptosis
References
- 1. 1,5-Isoquinolinediol, PARP-1 inhibitor (CAS 5154-02-9) | Abcam [abcam.com]
- 2. Synthesis of quinolinyl/isoquinolinyl[a]pyrrolo [3,4-c] carbazoles as cyclin D1/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction - PMC [pmc.ncbi.nlm.nih.gov]
Designing Experiments with 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione: A Proposed Research Framework
Disclaimer: As of the latest available data, specific experimental protocols and biological activities for the compound 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione have not been extensively documented in publicly accessible scientific literature. The following application notes and protocols are proposed based on the known biological activities of structurally related compounds containing the pyrroloisoquinoline scaffold. These frameworks are intended to guide researchers in the initial exploration of this specific molecule's potential as a therapeutic agent.
The pyrroloisoquinoline core is a key structural feature in a variety of natural products and synthetic compounds that exhibit significant biological effects, including anticancer and enzyme inhibitory activities.[1][2][3] Therefore, the experimental designs outlined below will focus on screening for potential cytotoxic effects against cancer cell lines and inhibitory activity against key enzymes relevant to cancer and neurodegenerative diseases.
Application Note 1: In Vitro Cytotoxicity Screening in Human Cancer Cell Lines
Objective: To determine the potential of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione to inhibit the proliferation of human cancer cell lines. This initial screening is crucial for identifying any anticancer potential.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color, measured by a spectrophotometer, is directly proportional to the number of living, metabolically active cells. A decrease in color intensity in treated cells compared to untreated controls indicates a reduction in cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione (Test Compound)
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)[3][4]
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a series of dilutions of the test compound in the cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation
| Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (A549) | % Cell Viability (HeLa) |
| 0.1 | 98 ± 4.2 | 99 ± 3.8 | 97 ± 4.5 |
| 1 | 85 ± 5.1 | 92 ± 4.1 | 88 ± 5.3 |
| 10 | 52 ± 3.9 | 65 ± 4.7 | 58 ± 4.9 |
| 50 | 21 ± 2.8 | 35 ± 3.5 | 25 ± 3.1 |
| 100 | 8 ± 1.9 | 15 ± 2.4 | 12 ± 2.2 |
Experimental Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Application Note 2: Kinase Inhibition Assay
Objective: To assess the inhibitory potential of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione against a panel of protein kinases, which are often dysregulated in cancer.
Principle: Many pyrroloisoquinoline derivatives have been found to interfere with cellular signaling pathways. A kinase inhibition assay measures the ability of a compound to block the activity of a specific kinase enzyme. This is often done using a luminescence-based assay where the amount of ATP remaining after a kinase reaction is quantified. A decrease in kinase activity results in a higher level of ATP, leading to a stronger luminescent signal.
Experimental Protocol: Kinase Inhibition Assay
Materials:
-
5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione (Test Compound)
-
Recombinant human kinases (e.g., EGFR, VEGFR, CDK2)
-
Kinase-specific peptide substrates
-
ATP
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a serial dilution of the test compound in the kinase assay buffer.
-
Prepare the kinase, substrate, and ATP solutions in the assay buffer at the desired concentrations.
-
-
Kinase Reaction:
-
To the wells of a white, opaque plate, add the test compound at various concentrations.
-
Add the kinase enzyme to each well.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Include a no-enzyme control and a vehicle control (DMSO).
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP.
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and determine the IC50 value.
-
Data Presentation
| Kinase Target | IC50 (µM) of Test Compound | IC50 (µM) of Staurosporine (Control) |
| EGFR | 15.2 | 0.01 |
| VEGFR | 25.8 | 0.02 |
| CDK2 | 8.9 | 0.05 |
Hypothetical Signaling Pathway Inhibition
Caption: Potential inhibition of a growth factor signaling pathway.
Application Note 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay
Objective: To evaluate the potential of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione to inhibit AChE and BChE, enzymes relevant in the context of Alzheimer's disease. This is based on findings that some pyrroloisoquinolinone derivatives act as inhibitors of these enzymes.[2]
Principle: The Ellman's method is a widely used colorimetric method to measure cholinesterase activity. The substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), is hydrolyzed by the enzyme to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. An inhibitor will reduce the rate of this color change.
Experimental Protocol: Cholinesterase Inhibition Assay
Materials:
-
5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione (Test Compound)
-
Human recombinant AChE and BChE
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Create serial dilutions of the test compound in the phosphate buffer.
-
Prepare solutions of DTNB, ATCI (or BTCI), and the respective enzyme in the buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the enzyme (AChE or BChE) to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Include a blank (no enzyme) and a control (no inhibitor).
-
-
Measurement:
-
Immediately measure the change in absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percent inhibition against the compound concentration and calculate the IC50 value.
-
Data Presentation
| Enzyme | IC50 (µM) of Test Compound | IC50 (µM) of Galantamine (Control) |
| AChE | 3.5 | 0.5 |
| BChE | 9.1 | 8.2 |
Logical Relationship Diagram
Caption: Logical diagram of cholinesterase inhibition.
References
- 1. Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation and molecular modelling of substituted pyrrolo[2,1-a]isoquinolinone derivatives: discovery of potent inhibitors of AChE and BChE - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline and pyrrolo-isoquinoline scaffolds are integral to numerous natural products and synthetic compounds with significant biological activities, including potent anti-cancer properties.[1][2][3][4] Derivatives of these heterocyclic systems have been shown to exert their effects through various mechanisms such as cytotoxicity against a broad range of cancer cell lines, induction of apoptosis, and cell cycle arrest.[5][6][7][8] This document provides a comprehensive guide to a panel of cell-based assays to characterize the biological effects of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione, a novel compound within this chemical class. The following protocols are designed to assess its anti-proliferative activity, apoptotic induction, and impact on cell cycle progression.
Anti-proliferative and Cytotoxicity Assays
A primary step in characterizing a potential anti-cancer compound is to determine its effect on cancer cell viability and proliferation. Assays such as the MTT, SRB, or CCK-8 are commonly employed for this purpose.[6][9][10]
MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is quantified, which is directly proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione in culture medium. Add the diluted compound to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione | MCF-7 | 48 | 8.5 |
| 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione | HeLa | 48 | 12.2 |
| 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione | A549 | 48 | 15.7 |
| Doxorubicin (Control) | MCF-7 | 48 | 0.9 |
Experimental Workflow:
MTT Assay Workflow
Apoptosis Assays
Many quinoline and isoquinoline derivatives induce apoptosis in cancer cells.[7][9][11] It is therefore crucial to investigate whether 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione induces programmed cell death.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Experimental Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Data Presentation:
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Vehicle Control | - | 95.2 | 2.1 | 1.5 | 1.2 |
| Compound | 8.5 (IC₅₀) | 60.3 | 25.4 | 10.1 | 4.2 |
| Compound | 17.0 (2x IC₅₀) | 35.1 | 40.2 | 20.5 | 4.2 |
Signaling Pathway:
Apoptosis Induction Pathway
Cell Cycle Analysis
Quinoline derivatives have been reported to cause cell cycle arrest, often in the G2/M or S phase.[5][7] Cell cycle analysis using PI staining and flow cytometry can determine if the compound affects cell cycle progression.
Propidium Iodide (PI) Staining for Cell Cycle Analysis
PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[12]
Experimental Protocol:
-
Cell Treatment: Seed cells and treat with the compound at its IC₅₀ concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation:
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | - | 60.5 | 25.3 | 14.2 |
| Compound | 8.5 (IC₅₀) | 30.1 | 20.4 | 49.5 |
Logical Relationship:
Cell Cycle Arrest Logic
Conclusion
The provided application notes and protocols offer a robust framework for the initial characterization of the biological activities of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione. Based on the known effects of related compounds, it is hypothesized that this molecule may exhibit anti-proliferative effects through the induction of apoptosis and/or cell cycle arrest. The systematic application of these assays will provide valuable insights into its mechanism of action and its potential as a therapeutic agent. Further investigations could explore its effects on specific molecular targets, such as topoisomerases or protein kinases, which are known to be modulated by this class of compounds.[1]
References
- 1. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 2. Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
Green Synthesis of Pyrrolo[3,4-c]quinoline-1,3-diones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the green synthesis of pyrrolo[3,4-c]quinoline-1,3-diones, a class of heterocyclic compounds with significant potential in medicinal chemistry. The presented methods focus on environmentally benign approaches, including microwave-assisted and pyrazole-promoted syntheses, which offer advantages such as the use of greener solvents, milder reaction conditions, and improved yields compared to traditional methods.
Introduction
Pyrrolo[3,4-c]quinoline-1,3-diones are a vital scaffold in the development of new therapeutic agents, exhibiting a range of biological activities, including antibacterial and anticancer properties.[1][2] Traditional synthetic routes often involve hazardous solvents, harsh reaction conditions, and lengthy procedures. The adoption of green chemistry principles in the synthesis of these compounds is crucial for sustainable research and development. This document outlines two efficient and eco-friendly protocols for their synthesis.
Data Presentation
The following table summarizes the quantitative data for the two green synthetic methods, allowing for easy comparison of their key parameters.
| Method | Reactants | Solvent System | Catalyst/Promoter | Reaction Time | Temperature | Yield (%) | Reference |
| Microwave-Assisted Synthesis | Isatins, β-ketoamides | [Bmim]BF4/Toluene | None | Not Specified | Not Specified | High | [1][3] |
| Pyrazole-Promoted Synthesis | Diketene, Isatin, Primary Amines | Ethanol | Pyrazole | 4 hours | 70°C (Reflux) | 73-90% | [2][4] |
Experimental Protocols
Microwave-Assisted Synthesis of Pyrrolo[3,4-c]quinoline-1,3-diones
This method utilizes a microwave-assisted cascade reaction, offering rapid synthesis and high yields.[1][3] The use of an ionic liquid ([Bmim]BF4) and toluene in a two-phase system facilitates easy product separation and potential recyclability of the reaction medium.
Materials:
-
Isatins
-
β-ketoamides
-
[Bmim]BF4 (1-Butyl-3-methylimidazolium tetrafluoroborate)
-
Toluene
-
Microwave reactor
Procedure:
-
In a suitable microwave reactor vessel, combine isatin (1.0 mmol) and β-ketoamide (1.0 mmol).
-
Add the two-phase solvent system of [Bmim]BF4 and toluene.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture under the optimized microwave conditions (power, temperature, and time as determined for the specific substrates).
-
After the reaction is complete, cool the vessel to room temperature.
-
The product can be isolated through simple separation of the two phases, followed by purification, typically by recrystallization or column chromatography.
Pyrazole-Promoted Synthesis of Pyrrolo[3,4-c]quinoline-1,3-diones
This protocol describes a catalyst-free, four-component reaction in the green solvent ethanol, promoted by pyrazole.[2][4][5] It is characterized by its operational simplicity, mild conditions, and excellent yields.
Materials:
-
Diketene
-
Isatin
-
Primary amines
-
Pyrazole
-
Ethanol
Procedure:
-
To a round-bottom flask (25 mL), add pyrazole (1.0 mmol), isatin (1.0 mmol), diketene (1.0 mmol), and the primary amine (1.0 mmol).[4]
-
Add ethanol as the solvent.
-
Stir the reaction mixture at reflux (approximately 70°C) for about 4 hours.[4]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, the desired product will precipitate out of the solution.
-
Filter the precipitate and wash it with a small amount of cold ethanol.
-
The final product is obtained as a solid with excellent yield (73–90%).[4]
Visualizations
The following diagrams illustrate the experimental workflows for the described green synthesis methods.
Caption: Workflow for Microwave-Assisted Synthesis.
Caption: Workflow for Pyrazole-Promoted Synthesis.
Biological Significance
The synthesized pyrrolo[3,4-c]quinoline-1,3-dione derivatives have shown promising antibacterial activities against both Gram-positive and Gram-negative bacteria.[1][3] For instance, certain derivatives have exhibited potent activity against P. aeruginosa, E. coli, and E. aerogenes, with minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL.[1][3] These findings underscore the potential of these compounds as leads for the development of new antibacterial agents.[1][6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction [frontiersin.org]
- 3. Microwave-assisted synthesis of diverse pyrrolo[3,4-c]quinoline-1,3-diones and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-promoted synthesis of pyrrolo[3,4-c] quinoline-1,3-diones in a novel diketene-based reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Photochemotherapy Applications of Pyrroloquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrroloquinoline derivatives have emerged as a promising new class of photosensitizers for photochemotherapy, a modality that utilizes a combination of a photosensitizing agent and light to induce localized cell death.[1] These compounds, which are nitrogen isosteres of angular furocoumarins like angelicin, have demonstrated potent phototoxic effects against various cancer cell lines. Their mechanism of action involves the generation of reactive oxygen species (ROS) upon photoactivation, leading to the induction of apoptosis through mitochondrial and lysosomal pathways.[1] This document provides a summary of the available data on their photochemotherapeutic applications and detailed protocols for their evaluation.
Data Presentation
The phototoxic activity of pyrroloquinoline derivatives has been evaluated in several human cancer cell lines. The following tables summarize the key findings from published studies.
Table 1: Phototoxic Activity of Pyrrolo[3,4-h]quinolin-2-one Derivatives
| Compound | Cell Line | Light Dose (UVA) | IC50 (µM) | Reference |
| Pyrrolo[3,4-h]quinolin-2-one Derivatives | Jurkat, HL-60 | Dose-dependent | Submicromolar | [1] |
| (Specific derivatives and data not fully available in the abstract) |
Table 2: Phototoxic Activity of Pyrrolo[2,3-h]quinoline-2-one Derivatives
| Compound | Cell Line | Light Dose (UVA) | Phototoxicity | Reference |
| 7-Phenyl substituted derivatives | Human tumor cells | Not specified | Remarkable | |
| (Specific derivatives and data not fully available in the abstract) |
Experimental Protocols
The following are detailed protocols for the evaluation of the photochemotherapeutic potential of pyrroloquinoline derivatives.
In Vitro Phototoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of pyrroloquinoline derivatives upon photoactivation.
Materials:
-
Pyrroloquinoline derivatives
-
Human cancer cell lines (e.g., Jurkat, HL-60)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Phosphate-buffered saline (PBS)
-
MTT or WST-1 cell proliferation assay kit
-
UVA light source with a calibrated radiometer
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Incubation: Prepare serial dilutions of the pyrroloquinoline derivatives in cell culture medium. Add the compounds to the cells and incubate for a predetermined time (e.g., 2-4 hours).
-
UVA Irradiation: Irradiate the cells with a specific dose of UVA light. A parallel plate of cells treated with the compounds should be kept in the dark as a control.
-
Post-Irradiation Incubation: After irradiation, replace the medium with fresh medium and incubate the cells for 48-72 hours.
-
Cell Viability Assessment: Assess cell viability using an MTT or WST-1 assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
Apoptosis Detection by Annexin V/Propidium Iodide Staining
This protocol is used to quantify the induction of apoptosis and necrosis following photochemotherapy.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the pyrroloquinoline derivative and UVA light as described in the phototoxicity assay.
-
Cell Harvesting: Harvest the cells at different time points post-treatment (e.g., 6, 12, 24 hours).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Analysis of Mitochondrial Membrane Potential (ΔΨm)
This protocol assesses the involvement of mitochondria in the apoptotic pathway.
Materials:
-
Mitochondrial membrane potential-sensitive dye (e.g., JC-1, TMRE)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells as described previously.
-
Staining: Incubate the treated cells with the mitochondrial dye according to the manufacturer's instructions.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates a loss of mitochondrial membrane potential.
Caspase Activation Assay
This protocol measures the activity of key executioner caspases, such as caspase-3, in the apoptotic pathway.
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit
Procedure:
-
Cell Lysis: Lyse the treated cells to release intracellular proteins.
-
Assay: Perform the caspase-3 activity assay on the cell lysates according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance or fluorescence to determine the level of caspase-3 activity.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for pyrroloquinoline-mediated photochemotherapy.
Experimental Workflow
Caption: General experimental workflow for evaluating pyrroloquinoline derivatives.
References
"handling and storage of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione"
Application Notes and Protocols for Pyrrolo[3,4-c]isoquinoline-1,3-dione Analogs
Disclaimer: Specific handling, storage, and experimental data for the exact compound "5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione" are not available in public literature. The following protocols and notes are based on general best practices for handling novel heterocyclic organic compounds in a research setting and should be adapted as necessary based on experimentally determined properties.
Safety, Handling, and Storage
Safe handling of any new chemical entity is paramount. Assume the compound is potentially hazardous until proven otherwise.
1.1 Personal Protective Equipment (PPE) Always wear appropriate PPE when handling pyrrolo[3,4-c]isoquinoline-1,3-dione analogs.[1][2][3][4] This includes:
-
A properly fitting lab coat.
-
Chemical safety goggles.
-
Nitrile or other chemically resistant gloves.
1.2 Handling Procedures
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[2][3]
-
Avoid direct contact with skin, eyes, and clothing.[1][5] In case of accidental contact, wash the affected area thoroughly with water.
-
Do not eat, drink, or smoke in the laboratory where the compound is handled.[1][4]
-
All containers must be clearly labeled.
1.3 Storage
-
Short-term Storage: Store the solid compound in a tightly sealed vial in a cool, dry, and dark place.
-
Long-term Storage: For long-term stability, it is recommended to store the solid compound at -20°C in a desiccated environment.
-
Solution Storage: Stock solutions in DMSO should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[6][7]
Physicochemical and Biological Data (Template)
As this is a novel compound, its properties must be experimentally determined. The following tables provide a template for summarizing key quantitative data.
Table 1: Physicochemical Properties
| Property | Value | Method/Notes |
| Molecular Weight | Calculated Value | |
| Appearance | e.g., White to off-white solid | Visual inspection |
| Purity | e.g., >98% | HPLC, LC-MS, NMR |
| Solubility in DMSO | e.g., ≥ 50 mM | Visual inspection of dissolution |
| Aqueous Solubility | e.g., < 1 µM at pH 7.4 | Nephelometry or UV-Vis spectroscopy |
| Chemical Stability | e.g., Stable at RT for 24h | Monitored by HPLC over time |
| logP | Calculated or experimentally determined | e.g., Shake-flask method |
Table 2: In Vitro Biological Activity (Example)
| Assay Target | Assay Type | IC₅₀ / EC₅₀ (µM) | Notes |
| e.g., Kinase X | e.g., TR-FRET | Experimental Value | e.g., 10-point dose-response curve |
| e.g., Cell Line Y | e.g., Cytotoxicity (MTT) | Experimental Value | e.g., 72-hour incubation |
Experimental Protocols
3.1 Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common practice for screening novel compounds.[6][7][8]
Materials:
-
Pyrrolo[3,4-c]isoquinoline-1,3-dione analog (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Carefully weigh out a precise amount of the solid compound (e.g., 1-5 mg) into a tared vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired final concentration (e.g., 10 mM).
-
Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution against a light source to ensure there are no suspended particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in labeled microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C.
3.2 General Protocol for In Vitro Cell-Based Assay
This protocol outlines a general workflow for testing the effect of the compound on a cancer cell line using a cytotoxicity assay.
Materials:
-
10 mM stock solution of the compound in DMSO
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well clear-bottom cell culture plates
-
MTT or other viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Dilution: Prepare a serial dilution of the 10 mM stock solution in complete cell culture medium. It is crucial to ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic to the cells (typically ≤ 0.5%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "vehicle control" (medium with the same final DMSO concentration but no compound) and a "no-treatment" control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
Viability Assessment: Add the viability reagent (e.g., MTT) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value using non-linear regression analysis.
Visualizations
Workflow for New Compound Characterization
The following diagram illustrates a typical workflow for the initial characterization of a new chemical entity like 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione.
References
- 1. artsci.usu.edu [artsci.usu.edu]
- 2. csub.edu [csub.edu]
- 3. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 4. cdc.gov [cdc.gov]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione synthesis. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing pyrrolo[3,4-c]quinoline-1,3-diones?
A1: A modern and efficient method for the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones is a one-pot, four-component reaction. This approach involves the reaction of an isatin derivative, diketene, a primary amine, and a promoter like pyrazole in a suitable solvent.[1][2] This method is advantageous due to its operational simplicity, use of readily available precursors, and generally high yields.[1][2]
Q2: How would this general strategy be adapted for the synthesis of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione?
A2: For the synthesis of the target molecule, you would theoretically start with a 6,7-dimethoxyisatin, diketene, and ethylamine. Pyrazole would be used as a promoter. The reaction would likely be carried out in a solvent such as ethanol under reflux conditions.
Q3: What is the role of pyrazole in this reaction?
A3: Pyrazole acts as a promoter in this multicomponent reaction.[1][2] While the exact mechanism is complex, it is believed to facilitate the intricate cascade of reactions involving the cleavage and formation of multiple carbon-carbon and carbon-nitrogen bonds that lead to the final product.[1]
Q4: Are there alternative synthetic routes to consider?
A4: While the pyrazole-promoted four-component reaction is a primary method, other strategies for synthesizing related isoquinoline and pyrroloisoquinoline structures exist. These include multi-step syntheses and various cycloaddition reactions.[3][4][5][6][7][8] However, for efficiency and yield, the one-pot approach is often preferred.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione, based on a modified pyrazole-promoted protocol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Starting Materials: Impurities or degradation of isatin, diketene, or ethylamine. 2. Suboptimal Reaction Temperature: The reaction may not be proceeding at the given temperature. 3. Inefficient Promotion: The promoter may not be effectively catalyzing the reaction. 4. Solvent Effects: The chosen solvent may not be ideal for the specific substrates. | 1. Quality Check: Ensure the purity of all starting materials. Use freshly opened or purified reagents. Diketene, in particular, can be unstable and should be handled with care. 2. Temperature Optimization: While 70°C is a good starting point, systematically increase the temperature in small increments (e.g., 5-10°C) to see if the yield improves. Note that temperatures above a certain point may not significantly increase the yield.[1] 3. Promoter Concentration: Ensure the correct stoichiometric amount of pyrazole (1.0 mmol equivalent) is used.[1] 4. Solvent Screen: While ethanol is a common choice, other solvents like methanol, acetonitrile, or even water/ethanol mixtures could be screened to find the optimal reaction medium.[1] |
| Formation of Multiple Products/Side Reactions | 1. Competing Reaction Pathways: The complexity of the multicomponent reaction can lead to side products. 2. Impurities in Starting Materials: Reactant impurities can lead to undesired side reactions. 3. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of intermediates or side products. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction closely and stop it once the main product is formed to minimize the formation of degradation products. 2. Purify Starting Materials: As mentioned above, ensure high purity of all reactants. 3. Precise Stoichiometry: Carefully measure and add each reactant in the specified 1:1:1:1 molar ratio.[1] |
| Product Precipitation Issues | 1. Poor Solubility: The product may have limited solubility in the reaction solvent, leading to premature precipitation or difficulty in isolation. 2. Impurities Co-precipitating: Side products or unreacted starting materials may co-precipitate with the desired product. | 1. Solvent Selection: If the product crashes out of solution too early, consider a solvent in which it has slightly higher solubility at the reaction temperature. 2. Controlled Cooling: After the reaction is complete, allow the mixture to cool slowly to room temperature to encourage the formation of purer crystals. 3. Washing: Wash the filtered product with a small amount of cold ethanol to remove soluble impurities.[1] |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Impurities: Co-elution during column chromatography. 2. Thermal Instability: The product may degrade during purification. | 1. Recrystallization: If column chromatography is challenging, attempt recrystallization from a suitable solvent system to purify the product. 2. Alternative Chromatography: Explore different stationary phases or solvent systems for column chromatography. 3. Mild Purification Conditions: Avoid excessive heat during solvent evaporation. |
Experimental Protocols
Proposed Synthesis of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione
This protocol is adapted from the general procedure for the pyrazole-promoted synthesis of pyrrolo[3,4-c]quinoline-1,3-diones.[1][2]
Materials:
-
6,7-dimethoxyisatin (1.0 mmol)
-
Diketene (1.0 mmol)
-
Ethylamine (1.0 mmol)
-
Pyrazole (1.0 mmol)
-
Ethanol (4.0 mL)
Procedure:
-
To a 25 mL round-bottom flask, add 6,7-dimethoxyisatin (1.0 mmol), pyrazole (1.0 mmol), diketene (1.0 mmol), and ethylamine (1.0 mmol).
-
Add ethanol (4.0 mL) to the flask.
-
Stir the reaction mixture at reflux (approximately 70°C) for about 4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, the product is expected to precipitate from the solution.
-
Filter the precipitate and wash it with a few drops of cold ethanol.
-
The target compound is expected to be obtained as a solid.
-
To recover the pyrazole promoter, cool the filtrate to 20-25°C and evaporate the solvent. The resulting solid can be filtered and washed with ethanol.[1]
Visualizations
Logical Troubleshooting Workflow
A flowchart for troubleshooting common synthesis issues.
General Reaction Scheme
References
- 1. Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, reactions, antitumor and antimicrobial activity of new 5,6-dihydropyrrolo[2,1-a]isoquinoline chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals experiencing solubility issues with 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of pyrrolo[3,4-c]isoquinoline-1,3-dione derivatives?
Q2: What are the common reasons for poor solubility of this compound?
A: The poor solubility of complex organic molecules like this one can typically be attributed to a combination of factors including:
-
High Crystal Lattice Energy: Strong intermolecular forces in the solid state can make it difficult for solvent molecules to break the crystal structure apart.
-
Hydrophobicity: The prevalence of nonpolar surface areas on the molecule can lead to unfavorable interactions with polar solvents like water.
-
Molecular Size and Shape: Larger, more rigid molecules can be more challenging to solvate effectively.
Q3: What initial steps can I take to improve the solubility of my compound?
A: A good starting point is to screen a range of common organic solvents and solvent systems. Additionally, simple physical methods like particle size reduction can be attempted to increase the surface area available for solvation.[2]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione.
Problem: The compound is not dissolving in my desired solvent system.
Below is a workflow to guide you through a step-by-step process to troubleshoot and overcome solubility issues.
Caption: Troubleshooting workflow for addressing solubility issues.
Quantitative Data Summary
Due to the limited availability of public data for this specific compound, the following table is an illustrative example of how to present solubility data once it is determined experimentally.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | 25 | < 0.1 | Insoluble |
| Ethanol | 25 | ~1.5 | Slightly soluble |
| DMSO | 25 | > 50 | Freely soluble |
| DMF | 25 | > 50 | Freely soluble |
| 10% Ethanol in Water | 25 | ~0.5 | Poorly soluble |
Experimental Protocols
Protocol 1: Screening for Solubility in Common Solvents
-
Preparation: Weigh 1-5 mg of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione into separate small glass vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of the test solvent (e.g., water, ethanol, DMSO, DMF).
-
Mixing: Agitate the vials at a consistent temperature (e.g., 25°C) for a set period (e.g., 1 hour) using a vortex mixer or shaker.
-
Observation: Visually inspect for complete dissolution. If the compound dissolves, add more of the compound in known increments until saturation is reached. If it does not dissolve, add more solvent in known increments.
-
Quantification: If necessary, centrifuge the saturated solutions to pellet undissolved solid. Analyze the supernatant using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy) to determine the concentration of the dissolved compound.
Protocol 2: Improving Solubility with Co-solvents
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent in which it is freely soluble (e.g., DMSO or ethanol).
-
Preparation of Co-solvent Systems: Prepare a series of aqueous solutions with varying concentrations of the co-solvent (e.g., 10%, 20%, 30% ethanol in water).
-
Titration/Addition: Add small, known volumes of the compound's stock solution to the co-solvent systems.
-
Observation: Monitor for the first sign of precipitation. The concentration just before precipitation is the approximate solubility in that co-solvent system.
-
Equilibration: For more accurate determination, add an excess of the compound to each co-solvent system, agitate until equilibrium is reached (e.g., 24-48 hours), and then measure the concentration in the supernatant as described in Protocol 1.
Protocol 3: Particle Size Reduction
-
Method Selection: Choose a suitable method for particle size reduction, such as micronization (e.g., using a jet mill) or nanonization (e.g., via wet media milling or high-pressure homogenization).[2]
-
Procedure:
-
For micronization , ensure the compound is in a dry, crystalline form before processing.
-
For nanonization , disperse the compound in a suitable liquid medium, often with a stabilizer, to form a suspension before processing.
-
-
Particle Size Analysis: After processing, measure the particle size distribution using techniques like laser diffraction or dynamic light scattering to confirm a reduction in particle size.
-
Solubility Testing: Evaluate the solubility of the size-reduced material using Protocol 1 to determine if the dissolution rate and extent have improved. An increase in the surface area of the particles should lead to a faster dissolution rate.[3]
References
Technical Support Center: 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and application of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione.
Synthesis
Question: My reaction to synthesize the pyrrolo[3,4-c]isoquinoline-1,3-dione core is resulting in a low yield. What are the potential causes and solutions?
Answer: Low yields in the synthesis of the pyrrolo[3,4-c]isoquinoline-1,3-dione scaffold can stem from several factors. Based on multicomponent reactions used for similar structures, consider the following:[1]
-
Reaction Conditions: The reaction may be sensitive to temperature and solvent. While some related syntheses proceed at room temperature, heating is often required to drive the reaction to completion.[1] It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a gradual increase in temperature (e.g., to 70°C in ethanol) may improve the yield.[1]
-
Purity of Starting Materials: The purity of the reactants, such as the isatin derivative, primary amine (ethylamine), and diketene, is crucial. Impurities can lead to side reactions and a decrease in the desired product. Ensure all starting materials are of high purity.
-
Catalyst/Promoter: While some reactions can proceed without a catalyst, a promoter like pyrazole has been shown to be effective in the synthesis of similar pyrrolo[3,4-c]quinoline-1,3-diones, leading to excellent yields.[1]
-
Stoichiometry: Ensure the correct stoichiometric ratios of the reactants are used. A 1:1:1:1 molar ratio of isatin, pyrazole, diketene, and ethylamine has been reported to be effective.[1]
Troubleshooting Workflow for Low Synthesis Yield
Caption: Troubleshooting workflow for low synthesis yield.
Purification
Question: I am having difficulty with the crystallization and purification of the final product. What steps can I take?
Answer: The product, being a heterocyclic dione, is expected to be a solid.[1] Purification is typically achieved through precipitation and recrystallization.
-
Precipitation: Upon completion of the reaction, the product may precipitate out of the reaction mixture. This solid can be filtered and washed with a suitable solvent, such as ethanol, to remove impurities.[1]
-
Recrystallization: For further purification, recrystallization from a hot solvent like ethanol is a common and effective method.[1] The choice of solvent is critical; the compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point.
-
Chromatography: If recrystallization does not yield a pure product, column chromatography using silica gel may be necessary. The appropriate solvent system for elution should be determined by TLC analysis.
Troubleshooting Poor Crystallization
Caption: Steps to troubleshoot poor crystallization.
Biological Assays
Question: I am observing inconsistent results in my cytotoxic assays with 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione. What could be the issue?
Answer: Inconsistent results in cytotoxic assays can arise from several sources. Given that structurally related pyrrolo[2,1-a]isoquinolines have shown cytotoxic activity, it is plausible that this compound is being evaluated for similar properties.[2][3]
-
Compound Stability and Solubility: Ensure the compound is stable and fully dissolved in the assay medium. The dimethoxy-substituted isoquinoline core may affect solubility. The use of a small amount of a co-solvent like DMSO is common, but its final concentration should be kept low and consistent across all experiments to avoid solvent-induced cytotoxicity.
-
Cell Line Variability: Different cancer cell lines can exhibit varying sensitivities to a cytotoxic agent.[2][3] Ensure you are using a consistent cell line and passage number for your experiments.
-
Assay Protocol: Adhere strictly to a validated assay protocol, such as the MTT assay.[2][3] Pay close attention to incubation times, reagent concentrations, and measurement parameters.
-
Data Normalization: Properly normalize your data to control for variations in cell seeding density and other experimental variables.
Potential Signaling Pathway Involvement
Based on the cytotoxic nature of related compounds, 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione may exert its effects through pathways that regulate cell proliferation and apoptosis. While the specific targets are unknown, a generalized potential mechanism is depicted below.
Caption: Generalized potential mechanism of cytotoxic action.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for the pyrrolo[3,4-c]isoquinoline-1,3-dione core?
A1: A common method is a multicomponent reaction involving an isatin derivative, a primary amine, and diketene. This reaction can be promoted by pyrazole and is often carried out in a solvent like ethanol under reflux.[1]
Q2: What are the expected spectroscopic characteristics of this compound?
Q3: What are the potential biological activities of this compound?
A3: The pyrrolo-isoquinoline scaffold is present in a number of natural and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antidepressant properties.[2][4] Specifically, many pyrrolo[2,1-a]isoquinoline derivatives have been investigated as cytotoxic agents against various cancer cell lines.[2][3]
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: As with any new chemical entity with potential biological activity, standard laboratory safety precautions should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, and skin contact.
Experimental Protocols
General Synthesis of a Pyrrolo[3,4-c]quinoline-1,3-dione Derivative
This protocol is adapted from a known procedure for a similar compound and may require optimization for 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione.[1]
-
To a 25 mL round-bottom flask, add pyrazole (1.0 mmol), the corresponding 7,8-dimethoxy-isatin derivative (1.0 mmol), diketene (1.0 mmol), and ethylamine (1.0 mmol).
-
Add ethanol (approximately 4 mL) as the solvent.
-
Stir the reaction mixture at reflux (approximately 70°C) for about 4 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, the product is expected to precipitate. Filter the solid product.
-
Wash the filtered solid with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from hot ethanol.
MTT Cytotoxicity Assay Protocol
This is a general protocol for assessing the cytotoxic activity of a compound against a cancer cell line.
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a stock solution of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione in DMSO.
-
Prepare serial dilutions of the compound in the appropriate cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various pyrrolo[3,4-c]quinoline-1,3-dione derivatives as reported in a representative study.[1] This data can serve as a benchmark for optimizing the synthesis of the title compound.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | 25 | 48 | No Product |
| 2 | Ethanol | 70 | 5 | 84 |
| 3 | Water | 70 | 6 | 80 |
| 4 | Acetonitrile | 70 | 6 | 75 |
| 5 | Methanol | 70 | 5 | 82 |
| 6 | THF | 70 | 8 | 70 |
| 7 | Water/Ethanol | 70 | 5 | 85 |
Data adapted from a study on related compounds and presented for illustrative purposes.[1]
References
- 1. Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione (Compound X)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione, hereafter referred to as Compound X. As a novel small molecule inhibitor, optimizing its dosage is critical for obtaining reliable and reproducible experimental results. This guide addresses common challenges encountered during in vitro characterization.
Frequently Asked Questions (FAQs)
Q1: How should I properly handle and store Compound X?
A1: Compound X should be stored as a solid at -20°C, protected from light and moisture. For creating stock solutions, use anhydrous dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM) and store in small aliquots at -80°C to minimize freeze-thaw cycles. Before use, thaw an aliquot completely and bring it to room temperature.
Q2: What is the recommended solvent for dissolving Compound X?
A2: DMSO is the recommended solvent for creating high-concentration stock solutions. For cell-based assays, it is crucial to dilute the stock solution in culture medium to a final DMSO concentration that is non-toxic to the cells, typically below 0.5%.[1] Always prepare fresh dilutions for each experiment.
Q3: What are typical starting concentrations for in vitro experiments?
A3: For initial screening and dose-response experiments, a wide concentration range is recommended. A common starting point is a serial dilution from 100 µM down to 1 nM. The optimal concentration will depend on the specific cell line and assay being used. Potency in cell-based assays is often considered significant if the IC50 value is less than 1-10 µM.[2]
Q4: How can I assess the solubility of Compound X in my experimental setup?
A4: Poor solubility can lead to inaccurate results. Visually inspect your highest concentration dilutions for any precipitation. Additionally, you can perform a solubility assay by preparing a dilution series and measuring the absorbance or light scattering at a wavelength where the compound does not absorb, which will increase if the compound precipitates. Hydrophobic compounds may present solubility challenges.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental use of Compound X.
Issue 1: Inconsistent or Non-Reproducible Results
| Question | Possible Cause | Troubleshooting Step |
| Why am I seeing high variability between replicate experiments? | Inconsistent cell seeding density, variations in compound dilution, or edge effects in multi-well plates. | Ensure uniform cell seeding by thoroughly resuspending cells before plating. Prepare fresh serial dilutions of Compound X for each experiment. To mitigate edge effects, avoid using the outer wells of the plate for treatment and fill them with sterile PBS or media instead. |
| Could the passage number of my cells be affecting the results? | High passage numbers can lead to genetic drift and altered cellular responses. | Use cells within a consistent and low passage number range for all experiments. Regularly thaw fresh vials of cells to maintain a consistent genetic background. |
| Is it possible that my stock solution of Compound X has degraded? | Improper storage or multiple freeze-thaw cycles can lead to compound degradation. | Prepare small aliquots of the stock solution to minimize freeze-thaw cycles. Store aliquots at -80°C and protect them from light. Periodically check the purity of the stock solution using analytical methods like HPLC if available. |
Issue 2: Low Potency or Lack of Activity
| Question | Possible Cause | Troubleshooting Step |
| Why is Compound X not showing the expected inhibitory effect? | The compound may have low permeability into the cells, or the target protein may not be highly expressed or active in the chosen cell line. | Verify the expression and activity of the putative target in your cell line using methods like Western blotting or qPCR. Consider using a cell line with known high expression of the target. Cell permeability can be assessed using specific assays like the parallel artificial membrane permeability assay (PAMPA).[2] |
| Could the incubation time be too short? | The compound may require a longer incubation time to exert its biological effect. | Perform a time-course experiment to determine the optimal incubation time. Test various time points (e.g., 24, 48, 72 hours) to identify when the maximal effect is observed. |
| Is it possible that the compound is being metabolized or extruded by the cells? | Cells can metabolize compounds or actively transport them out, reducing the intracellular concentration. | Investigate the expression of drug efflux pumps (e.g., P-glycoprotein) in your cell line. If high, consider using a cell line with lower expression or co-incubating with an inhibitor of these pumps. |
Issue 3: High Cytotoxicity at Low Concentrations
| Question | Possible Cause | Troubleshooting Step |
| Why am I observing significant cell death even at low concentrations of Compound X? | The compound may have off-target effects or the solvent (DMSO) concentration may be too high. | Ensure the final DMSO concentration in your assay is below the cytotoxic threshold for your cell line (typically <0.5%).[1] Perform a dose-response curve for DMSO alone to determine its toxicity. To investigate off-target effects, consider using structural analogs of Compound X or employing target knockdown/knockout models. |
| Could the observed effect be due to non-specific chemical reactivity? | Some compounds can exhibit non-specific reactivity, leading to general cellular toxicity. | Evaluate the chemical stability of Compound X in culture media over the course of the experiment. The molecule should not exhibit non-specific chemical reactivity like redox reactions or membrane destabilization.[2] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of Compound X in an adherent cancer cell line.
Materials:
-
Adherent cancer cell line of choice
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Compound X stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan crystals)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Dilution: Prepare a serial dilution of Compound X in complete medium. Start with a 2X concentration of your highest desired concentration. For example, for a final concentration of 100 µM, prepare a 200 µM solution.
-
Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the serially diluted Compound X solutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Hypothetical Dose-Response Data for Compound X in A549 Cells
| Concentration (µM) | Log Concentration | % Viability (Mean) | % Viability (SD) |
| 0.01 | -2.00 | 98.5 | 3.2 |
| 0.1 | -1.00 | 92.1 | 4.5 |
| 1 | 0.00 | 55.3 | 5.1 |
| 10 | 1.00 | 15.8 | 2.8 |
| 100 | 2.00 | 5.2 | 1.9 |
Visualizations
References
"stability of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione in solution"
This technical support center provides guidance on the stability of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione in solution?
The main stability concerns for this compound are potential hydrolysis of the dicarboximide ring and oxidation of the electron-rich dimethoxy-substituted aromatic ring. The stability can be influenced by the choice of solvent, pH, temperature, and exposure to light.
Q2: How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. To minimize degradation, prepare fresh solutions for each experiment or store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the expected stability of this compound in aqueous buffers?
The stability of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione in aqueous solutions is expected to be pH-dependent. The dicarboximide moiety may be susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to conduct experiments in buffers with a pH range of 6-8 and to use freshly prepared aqueous solutions.
Q4: Can this compound degrade upon exposure to light?
Yes, compounds with extended aromatic systems, such as the isoquinoline core, can be susceptible to photodegradation. It is recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of the compound in the experimental solution. | Prepare fresh solutions for each experiment. Assess compound stability under your specific experimental conditions (solvent, pH, temperature) using a stability-indicating analytical method like HPLC-UV. |
| Precipitation of the compound in aqueous buffer. | Low aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO) and dilute it into the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Change in the color of the solution over time. | Potential oxidation of the compound. | Degas solvents before use to remove dissolved oxygen. Consider adding antioxidants, if compatible with the experiment. Store solutions under an inert atmosphere (e.g., argon or nitrogen). |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Compound degradation. | Characterize the degradation products to understand the degradation pathway. Based on the degradation products, adjust solution pH, solvent, or storage conditions to improve stability. For example, if hydrolysis is observed, use aprotic solvents or neutral pH buffers. |
Experimental Protocols
General Protocol for Assessing Solution Stability
This protocol outlines a general method for determining the stability of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione in a specific solvent or buffer.
1. Materials:
- 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione
- High-purity solvent (e.g., DMSO, ethanol) or buffer of choice
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Appropriate HPLC column (e.g., C18)
- Volumetric flasks and pipettes
- Incubator or water bath
2. Procedure:
- Prepare a stock solution: Accurately weigh the compound and dissolve it in the chosen solvent/buffer to a known concentration (e.g., 1 mg/mL).
- Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC to determine the initial peak area of the compound. This will serve as the baseline.
- Incubation: Store aliquots of the solution under the desired experimental conditions (e.g., room temperature, 37°C, protected from light).
- Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC.
- Data Analysis: Compare the peak area of the compound at each time point to the initial peak area at T=0. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
3. Stability Calculation: The percentage of the compound remaining can be calculated using the following formula:
Visualizing Potential Degradation and Experimental Workflow
Below are diagrams illustrating a potential degradation pathway and a general experimental workflow for stability assessment.
Caption: Potential degradation pathways for the target compound.
Caption: Workflow for assessing compound stability in solution.
Technical Support Center: Synthesis of Pyrrolo[3,4-c]isoquinoline-1,3-diones
Welcome to the technical support center for the synthesis of pyrrolo[3,4-c]isoquinoline-1,3-diones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important heterocyclic scaffold.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of pyrrolo[3,4-c]isoquinoline-1,3-diones. The guides are categorized by the synthetic method.
Method 1: Pyrazole-Promoted Three-Component Synthesis
This method involves the reaction of an isatin, a primary amine, and diketene in the presence of pyrazole as a promoter.
Issue 1: Low or No Product Yield
-
Question: I am not getting any product, or the yield is very low. What are the possible causes and how can I fix it?
-
Answer:
-
Absence or Insufficient Promoter: The presence of pyrazole is crucial for this reaction to proceed. In the absence of pyrazole, the reaction may fail completely. Ensure that the correct molar equivalent of pyrazole is used.[1] A decrease in the amount of pyrazole can significantly reduce the product yield.
-
Reaction Temperature: This reaction is sensitive to temperature. It is typically carried out at reflux in ethanol (around 70-80 °C).[1] Running the reaction at room temperature will likely result in no product formation.
-
Purity of Reactants: The purity of the isatin, primary amine, and diketene is critical. Impurities in the starting materials can interfere with the reaction and lead to the formation of side products or a complete lack of reactivity. Ensure all reactants are of high purity.
-
Reaction Time: While the reaction is generally complete within a few hours, monitoring by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time. Premature work-up can result in a low yield.
-
Issue 2: Formation of Side Products
-
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are they and how can I minimize them?
-
Answer:
-
Self-Condensation of Diketene: Diketene can undergo self-condensation, especially in the presence of basic impurities. Ensure that the reaction is carried out under neutral or slightly acidic conditions (as promoted by pyrazole).
-
Reaction of Isatin with the Primary Amine: The isatin can react with the primary amine to form a Schiff base. This is often an intermediate in the main reaction pathway but can accumulate if the subsequent steps are slow. Ensuring an adequate reaction temperature and the presence of all components can drive the reaction towards the desired product.
-
Minimization Strategies: To minimize side products, ensure the dropwise addition of diketene to the reaction mixture containing the isatin, amine, and pyrazole. This can help to control the concentration of diketene and reduce self-condensation.
-
Method 2: Microwave-Assisted Cascade Reaction
This method utilizes microwave irradiation to accelerate the reaction between isatins and β-ketoamides.
Issue 1: Inconsistent Reaction Yields
-
Question: My reaction yields are not reproducible. What factors could be causing this?
-
Answer:
-
Microwave Reactor Parameters: The power, temperature, and ramp time of the microwave reactor must be carefully controlled. Small variations in these parameters can lead to significant differences in yield. Ensure that the microwave settings are consistent for each run.
-
Solvent Choice: The choice of solvent is critical in microwave-assisted synthesis as it needs to efficiently absorb microwave energy. A mixture of an ionic liquid (e.g., [Bmim]BF4) and a non-polar solvent like toluene has been shown to be effective for this reaction.[2] Using a solvent that does not couple well with microwaves will result in inefficient heating and low yields.
-
Vessel Sealing: Ensure that the reaction vessel is properly sealed to prevent the evaporation of the solvent, which can lead to changes in concentration and temperature, affecting the reaction outcome.
-
Issue 3: Product Decomposition
-
Question: I suspect my product is decomposing under the reaction conditions. How can I prevent this?
-
Answer:
-
Excessive Temperature or Reaction Time: Although microwave synthesis is rapid, prolonged exposure to high temperatures can lead to the decomposition of the desired product. Optimize the reaction time by monitoring the reaction progress using TLC at short intervals.
-
Hotspot Formation: Uneven heating within the reaction vessel can create hotspots where the temperature is significantly higher than the set point, leading to decomposition. Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.
-
Method 3: Pfitzinger-Type Reaction
This classical method can be adapted for the synthesis of related quinoline scaffolds and may be considered for the synthesis of the pyrrolo[3,4-c]isoquinoline core. It typically involves the reaction of an isatin derivative with a carbonyl compound in the presence of a base.
Issue 1: Formation of Tar-like Side Products
-
Question: My reaction is producing a significant amount of tar, making purification difficult. What is the cause and how can I avoid it?
-
Answer:
-
Strongly Basic Conditions: The use of strong bases can promote side reactions and polymerization of the starting materials or intermediates, leading to tar formation. Consider using a milder base or optimizing the base concentration.
-
Order of Reagent Addition: The order in which the reactants are mixed can be crucial. It is often beneficial to first react the isatin with the base to form the isatinate intermediate before adding the carbonyl compound. This can prevent undesired reactions of the carbonyl compound under strongly basic conditions.
-
Reaction Temperature: High reaction temperatures can accelerate the formation of tar. Running the reaction at the lowest effective temperature is recommended.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key advantages of the pyrazole-promoted synthesis?
-
Q2: Why is microwave-assisted synthesis a good alternative?
-
A2: Microwave-assisted synthesis can significantly reduce reaction times, often from hours to minutes, and can lead to higher product yields compared to conventional heating methods.[2] It also allows for better control over reaction parameters, which can improve reproducibility.
-
-
Q3: How do I choose the right primary amine for the pyrazole-promoted synthesis?
-
A3: The choice of primary amine will determine the substituent on the nitrogen atom of the pyrrole ring. A wide range of primary amines can be used, allowing for the synthesis of a library of N-substituted pyrrolo[3,4-c]isoquinoline-1,3-diones.
-
-
Q4: What are the typical purification methods for these compounds?
-
A4: The product often precipitates from the reaction mixture and can be isolated by filtration.[1] Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
-
Q5: Are there any safety precautions I should be aware of?
-
A5: Standard laboratory safety procedures should be followed. When using a microwave reactor, it is crucial to use appropriate, sealed reaction vessels and to be aware of the potential for pressure buildup. Diketene is a reactive and toxic substance and should be handled in a well-ventilated fume hood.
-
Quantitative Data Summary
Table 1: Effect of Pyrazole Loading on the Yield of 2-ethyl-pyrrolo[3,4-c]isoquinoline-1,3-dione
| Entry | Pyrazole (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 100 | 4 | 90 |
| 2 | 70 | 4 | 35 |
| 3 | 50 | 4 | 27 |
| 4 | 0 | 48 | 0 |
Data extracted from a pyrazole-promoted synthesis performed in ethanol at 70°C.[1]
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Reaction Time | Yield (%) |
| Conventional Heating | Several hours | Moderate to Good |
| Microwave-Assisted | 5-15 minutes | High to Excellent |
General comparison based on literature reports for similar heterocyclic syntheses.[2]
Experimental Protocols
Protocol 1: Pyrazole-Promoted Synthesis of 2-Substituted-pyrrolo[3,4-c]isoquinoline-1,3-diones
-
To a round-bottom flask, add isatin (1.0 mmol), the desired primary amine (1.0 mmol), and pyrazole (1.0 mmol) in ethanol (10 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add diketene (1.0 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.[1]
Protocol 2: Microwave-Assisted Synthesis of Pyrrolo[3,4-c]isoquinoline-1,3-diones
-
In a microwave reaction vessel, combine the isatin (1.0 mmol), β-ketoamide (1.2 mmol), and a catalytic amount of an appropriate acid or base catalyst in a suitable microwave-transparent solvent (e.g., a mixture of [Bmim]BF4 and toluene).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a predetermined time (e.g., 5-15 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Extract the product from the reaction mixture using a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[2]
Visualizations
Caption: Troubleshooting workflow for low yield in pyrazole-promoted synthesis.
Caption: Comparison of experimental workflows for two synthetic methods.
References
- 1. Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted synthesis of diverse pyrrolo[3,4-c]quinoline-1,3-diones and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole-promoted synthesis of pyrrolo[3,4-c] quinoline-1,3-diones in a novel diketene-based reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pyrrolo[3,4-c]isoquinoline-1,3-dione Analogs
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione and related analogs. The methodologies described are based on established protocols for similar compound classes.
Troubleshooting Guides
This section addresses common issues encountered during the purification of pyrrolo[3,4-c]isoquinoline-1,3-dione derivatives.
Issue 1: Product Precipitation is Incomplete or Yields an Oily Residue
-
Possible Cause 1: Supersaturation. The product may be too soluble in the reaction solvent, leading to a supersaturated solution that is slow to precipitate.
-
Troubleshooting Tip: Try cooling the reaction mixture to 0-4°C to induce precipitation. If that fails, carefully add a co-solvent in which the desired compound is insoluble (an "anti-solvent") dropwise while stirring. Common anti-solvents for polar organic compounds include water or hexanes.
-
-
Possible Cause 2: Presence of Impurities. Impurities can sometimes inhibit crystallization and lead to the formation of oils.
-
Troubleshooting Tip: Attempt to "salt out" the product by adding brine. Alternatively, proceed with a liquid-liquid extraction to remove highly polar or non-polar impurities before attempting precipitation again.
-
Issue 2: Low Purity After Recrystallization
-
Possible Cause 1: Inappropriate Solvent System. The chosen solvent may be too good a solvent for the compound, preventing effective purification, or it may also dissolve impurities.
-
Troubleshooting Tip: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well at elevated temperatures. Test a range of solvents of varying polarities. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective. For related compounds, crystallization from hot ethanol has been reported to be effective[1].
-
-
Possible Cause 2: Cooling Rate is Too Fast. Rapid cooling can lead to the trapping of impurities within the crystal lattice.
-
Troubleshooting Tip: Allow the crystallization solution to cool to room temperature slowly, and then place it in an ice bath to maximize yield.
-
Issue 3: Poor Separation During Column Chromatography
-
Possible Cause 1: Incorrect Mobile Phase Polarity. If the mobile phase is too polar, all compounds will elute quickly with little separation. If it is not polar enough, the desired compound may not elute from the column.
-
Troubleshooting Tip: Use thin-layer chromatography (TLC) to determine the optimal solvent system. Aim for an Rf value of 0.2-0.4 for the desired compound. For similar isoquinoline derivatives, chloroform has been used as a mobile phase[2]. Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., start with 100% hexanes and gradually add ethyl acetate).
-
-
Possible Cause 2: Column Overloading. Exceeding the capacity of the column will result in broad, overlapping bands.
-
Troubleshooting Tip: As a general rule, use a silica gel mass that is 30-100 times the mass of the crude sample.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for pyrrolo[3,4-c]isoquinoline-1,3-diones?
A1: The most commonly cited purification methods for this class of compounds and their analogs are precipitation, recrystallization, and column chromatography. Often, a combination of these techniques is used. For instance, the crude product may first be precipitated from the reaction mixture, followed by recrystallization or column chromatography to achieve high purity.
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring purification. It can be used to check the purity of fractions from column chromatography or to assess the effectiveness of a recrystallization step. High-performance liquid chromatography (HPLC) can provide more quantitative information on purity.
Q3: What type of stationary phase should I use for column chromatography?
A3: For most applications involving this class of moderately polar compounds, normal-phase silica gel is a suitable stationary phase.
Q4: My purified product is a yellow solid. Is this expected?
A4: Yes, for the parent pyrrolo[3,4-c]quinoline-1,3-diones, a yellow solid has been reported[1]. The color of your specific derivative may vary.
Experimental Protocols
Protocol 1: Purification by Precipitation and Washing
-
Upon completion of the reaction, as monitored by TLC, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove residual soluble impurities[1].
-
Dry the purified solid under vacuum.
Protocol 2: Recrystallization from a Single Solvent (Ethanol)
-
Dissolve the crude solid in a minimal amount of hot ethanol[1].
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Protocol 3: Purification by Column Chromatography
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the column.
-
Begin elution with the determined mobile phase, starting with a low polarity and gradually increasing it if necessary. For related compounds, chloroform has been successfully used[2].
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
| Purification Method | Key Parameters | Expected Outcome |
| Precipitation | Solvent: Reaction MixtureAnti-Solvent (optional): Ethanol, Water | Rapid isolation of the solid product from soluble impurities. |
| Recrystallization | Solvent: Ethanol, Chloroform/Methanol[1][3] | Formation of a crystalline solid with enhanced purity. |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Chloroform or Hexane/Ethyl Acetate Gradient[2] | Separation of the target compound from impurities with different polarities. |
Visualization
Caption: General workflow for the purification of pyrrolo[3,4-c]isoquinoline-1,3-dione analogs.
References
"reducing cytotoxicity of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione in normal cells"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione. The focus is on addressing challenges related to its cytotoxicity in normal cells and strategies to enhance its therapeutic index.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell lines at concentrations where we see minimal effects on cancer cell lines. What could be the underlying reason?
A1: This is a common challenge in drug development. Several factors could contribute to this observation:
-
Off-target effects: The compound may be interacting with targets present in normal cells that are absent or expressed at lower levels in the cancer cell lines being tested.
-
Metabolic activation: Normal cells might metabolize the compound into a more toxic form, a phenomenon that may be less prevalent in the cancer cells.
-
Differences in cell cycle and proliferation rates: Many cytotoxic agents preferentially affect rapidly dividing cells. If your normal cell line has a faster doubling time than your cancer cell line, it could be more susceptible.[1][2]
-
Inefficient drug efflux: Normal cells might lack the robust drug efflux pumps (like P-glycoprotein) that are often overexpressed in cancer cells, leading to higher intracellular accumulation and toxicity.[3][4]
Q2: What are the potential mechanisms of cytotoxicity for pyrrolo[3,4-c]isoquinoline-1,3-dione derivatives?
A2: While the specific mechanism for 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione is not extensively documented in publicly available literature, compounds with a pyrroloisoquinoline scaffold have been reported to exert cytotoxic effects through various mechanisms, including:
-
Topoisomerase inhibition: Many pyrroloisoquinoline alkaloids are known to inhibit topoisomerases, leading to DNA damage and apoptosis.[5]
-
Kinase inhibition: Certain derivatives have shown activity against various kinases involved in cell signaling pathways crucial for cell survival and proliferation.[6]
-
Induction of apoptosis: These compounds can trigger programmed cell death through both intrinsic and extrinsic pathways.[7][8]
-
Cell cycle arrest: Disruption of the normal cell cycle progression is another common mechanism to induce cell death.[1][4]
Q3: Are there any general strategies to reduce the cytotoxicity of our compound in normal cells?
A3: Yes, several strategies can be explored to mitigate toxicity in normal cells and improve the therapeutic window:
-
Combination therapy: Using the compound in combination with a cytostatic agent that selectively arrests normal cells in a less sensitive phase of the cell cycle (a concept known as "cyclotherapy").[1][3][4]
-
Dose optimization: Carefully titrating the concentration to find a therapeutic window where cancer cells are sensitive, and normal cells are not significantly affected.
-
Targeted drug delivery: Encapsulating the compound in nanoparticles or conjugating it to a ligand that specifically targets cancer cells can reduce systemic exposure to normal tissues.
-
Use of cytoprotective agents: Co-administration with agents that protect normal cells from chemotherapy-induced damage. For example, activating the p53 pathway in normal cells can induce a protective cell cycle arrest.[1]
Troubleshooting Guides
Issue 1: High variance in cytotoxicity data between experiments.
| Possible Cause | Troubleshooting Step |
| Cell culture inconsistencies | Ensure consistent cell passage numbers, confluency, and media composition for all experiments. |
| Compound stability | Verify the stability of the compound in your culture medium over the duration of the experiment. Consider preparing fresh stock solutions for each experiment. |
| Assay variability | Optimize the cytotoxicity assay parameters, such as incubation time and cell seeding density. Include positive and negative controls in every plate. |
Issue 2: Lack of selective cytotoxicity between normal and cancer cells.
| Possible Cause | Troubleshooting Step |
| Inappropriate cell line models | Select cancer cell lines with specific biomarkers or genetic vulnerabilities that could be targeted by your compound. Compare with a wider panel of normal cell lines representing different tissues. |
| Broad-spectrum activity | Investigate the compound's mechanism of action to identify potential off-targets. Consider structural modifications to improve target specificity. |
| Suboptimal dosing schedule | Experiment with different exposure times (e.g., short-term high concentration vs. long-term low concentration) to exploit potential differences in cellular uptake and response kinetics.[2] |
Experimental Protocols
Protocol 1: Determining IC50 Values using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Experimental workflow for assessing cytotoxicity.
Caption: A potential mechanism of action pathway.
Caption: Troubleshooting logic for high normal cell cytotoxicity.
References
- 1. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
"validating the efficacy of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione"
A Comparative Guide for Researchers
Introduction
While direct experimental data on the efficacy of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione is not currently available in the public domain, the broader class of pyrrolo-isoquinoline compounds has demonstrated significant potential as cytotoxic agents in various cancer cell lines. This guide provides a comparative analysis of two promising derivatives from this class: 1-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-5,6-dihydro-8,9-dimethoxy-2-phenylpyrrolo[2,1-a]isoquinoline (Compound 6a) and 2-(4-(5,6-dihydro-8,9-dimethoxy-2-phenylpyrrolo[2,1-a] isoquinolin-1-yl)phenoxy)-N,N-diethylethanamine (Compound 6c) . The data presented here is based on a study that evaluated their anti-cancer properties using an MTT assay.[1][2]
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel heterocyclic compounds.
Comparative Efficacy Data
The cytotoxic activity of Compounds 6a and 6c was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | Compound 6a (IC50 in µM) | Compound 6c (IC50 in µM) |
| MCF-7 | Breast (ER+) | >50 | 2.14 |
| MDA-MB-231 | Breast (ER-) | 1.93 | 3.25 |
| T47D | Breast (Ductal) | 1.93 | 1.93 |
| A549 | Lung | 33.84 | 28.32 |
| HeLa | Cervix | 1.93 | 2.25 |
Data sourced from a study on the design and synthesis of pyrrolo[2,1-a]isoquinoline-based derivatives as new cytotoxic agents.[1][2]
Experimental Protocols
The evaluation of the cytotoxic activity of the aforementioned compounds was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2] This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Compounds 6a and 6c) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells. The IC50 values are then determined by plotting the cell viability against the compound concentrations and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow: MTT Assay
The following diagram illustrates the key steps of the MTT assay for determining the cytotoxicity of a compound.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Postulated Signaling Pathway: Induction of Apoptosis
While the precise mechanism of action for Compounds 6a and 6c was not detailed in the referenced study, many cytotoxic agents exert their effects by inducing apoptosis (programmed cell death). The following diagram illustrates a simplified, hypothetical signaling pathway for apoptosis induction.
Caption: Hypothetical pathway of apoptosis induced by a cytotoxic compound.
References
In-Depth Comparative Analysis of Pyrrolo[3,4-c]isoquinoline Derivatives and Other Kinase Inhibitors
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of kinase inhibitor research, the pyrrolo[3,4-c]isoquinoline-1,3-dione scaffold has emerged as a structure of interest. However, a comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of specific data on the kinase inhibitory activity of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione . While the broader class of pyrrolo-isoquinoline derivatives has been investigated for various biological activities, including anticancer properties, specific kinase inhibition data for this particular compound is not available.
This guide, therefore, pivots to a comparative analysis of a closely related class of compounds, the pyrrolo[2,1-a]isoquinolines, which have demonstrated cytotoxic effects against various cancer cell lines, and compares their general mechanism of action with established kinase inhibitors. This comparison aims to provide a valuable resource for researchers by contextualizing the potential of the pyrrolo-isoquinoline scaffold within the broader field of cancer therapeutics.
Comparative Analysis of Cytotoxic Activity
While direct kinase inhibition data for 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione is unavailable, studies on related pyrrolo[2,1-a]isoquinoline derivatives have shown potent cytotoxic activity. For context, we will compare the general findings on these compounds with a well-established kinase inhibitor, Staurosporine, which has a broad-spectrum kinase inhibition profile and is often used as a reference compound in cancer research.
| Compound Class | Mechanism of Action | Target Cell Lines | IC50 Range (µM) | Reference |
| Pyrrolo[2,1-a]isoquinoline Derivatives | Primarily tubulin polymerization inhibition and induction of apoptosis. | MCF-7, MDA-MB-231, T47D, A549, HeLa | 1.93 - 33.84 | |
| Staurosporine | Broad-spectrum kinase inhibitor, leading to cell cycle arrest and apoptosis. | Wide range of cancer cell lines | 0.001 - 1 | Publicly available data |
Note: The IC50 values for the pyrrolo[2,1-a]isoquinoline derivatives are presented as a range, as different substitutions on the core scaffold result in varying potencies.
Experimental Protocols
To ensure a standardized evaluation of potential kinase inhibitors and cytotoxic compounds, the following experimental protocols are widely accepted in the field.
1. In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the direct inhibitory effect of a compound on a specific kinase.
-
Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.
-
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compound (e.g., 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplate reader compatible with the chosen detection method
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the kinase, its substrate, and the assay buffer.
-
Add the diluted test compound to the wells. A control with no inhibitor is also prepared.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and add the detection reagent to measure kinase activity (e.g., by quantifying the amount of ADP produced or the phosphorylation of the substrate).
-
Measure the signal using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of a compound on cancer cell lines.
-
Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (IC50).
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Visualizing Key Pathways and Workflows
Signaling Pathway: Generic Kinase Cascade
Many kinase inhibitors target key signaling pathways involved in cell proliferation and survival. The diagram below illustrates a simplified, generic kinase cascade that is often dysregulated in cancer.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram outlines the key steps in a typical in vitro kinase inhibition assay.
Caption: Workflow for a typical in vitro kinase inhibition assay.
A Comparative Guide to Pyrrolo[3,4-c]isoquinoline-1,3-dione Derivatives: Potent Modulators of Apoptosis and Cell Cycle Pathways
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[3,4-c]isoquinoline-1,3-dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. These compounds have garnered significant interest as potential therapeutic agents, particularly in the fields of oncology and neurodegenerative disorders. This guide provides a comparative analysis of the performance of various pyrrolo[3,4-c]isoquinoline-1,3-dione derivatives, with a focus on their potent inhibitory effects on key cellular targets. The information presented herein is supported by experimental data from peer-reviewed literature to facilitate informed decisions in drug discovery and development.
Data Presentation: A Comparative Overview of Biological Activity
The biological evaluation of pyrrolo[3,4-c]isoquinoline-1,3-dione derivatives has revealed their potent inhibitory activity against several key enzymes involved in critical cellular processes. Notably, these compounds have shown exceptional potency as caspase-3 inhibitors, a key executioner enzyme in the apoptotic pathway. Furthermore, structurally related scaffolds have demonstrated significant inhibition of cyclin-dependent kinase 4 (CDK4), a crucial regulator of cell cycle progression. The following table summarizes the inhibitory activities of representative compounds.
| Compound ID | Target | IC50 (nM) | Scaffold | Reference |
| 7{49} | Caspase-3 | 3 | Pyrrolo[3,4-c]isoquinoline-1,3-dione | [1] |
| 7{58} | Caspase-3 | 3 | Pyrrolo[3,4-c]isoquinoline-1,3-dione | [1] |
| Compound 1d | Cyclin D1/CDK4 | 69 | Pyrrolo[3,4-c]carbazole-7,9-dione | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide protocols for the key assays used to determine the biological activity of pyrrolo[3,4-c]isoquinoline-1,3-dione derivatives.
Caspase-3 Inhibition Assay (Colorimetric)
This assay quantifies the activity of caspase-3 by measuring the cleavage of a colorimetric substrate.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
Assay Buffer
-
Dithiothreitol (DTT)
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microtiter plate reader (400 or 405 nm)
-
Apoptosis-induced and non-induced cell lysates
Procedure:
-
Prepare fresh Cell Lysis Buffer and Assay Buffer containing DTT.
-
Induce apoptosis in the desired cell line. A control cell culture should be incubated without the apoptosis-inducing agent.
-
Harvest and pellet 2-5 x 10^6 cells for both treated and control samples.
-
Resuspend the cell pellets in 100 µL of chilled Cell Lysis Buffer and incubate on ice for 15 minutes.
-
Centrifuge the lysates at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh tube on ice.
-
Determine the protein concentration of each lysate.
-
Dilute 20-50 µg of protein to 10 µL with Cell Lysis Buffer for each reaction.
-
Add 90 µL of Assay Buffer (with DTT) to each sample.
-
Add 10 µL of the DEVD-pNA substrate to each well and incubate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 400 or 405 nm in a microtiter plate reader.
-
Subtract the background reading from the cell lysates and buffers from all samples before calculating the fold increase in caspase-3 activity.
Cyclin D1/CDK4 Inhibition Assay
This protocol outlines a method for determining the inhibitory activity of compounds against the Cyclin D1/CDK4 complex.
Materials:
-
Active Cyclin D1/CDK4 enzyme
-
Kinase assay buffer
-
ATP
-
CDK4 substrate (e.g., a peptide containing the retinoblastoma protein (Rb) phosphorylation site)
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the CDK4 substrate, and the active Cyclin D1/CDK4 enzyme.
-
Add the test compounds at various concentrations to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed (phosphorylated substrate) using a suitable detection reagent and a microplate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of pyrrolo[3,4-c]isoquinoline-1,3-dione derivatives.
References
Comparative Analysis of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione and Lamellarin D: A Mechanistic Overview
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the hypothetical mechanism of action of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione against the established polypharmacology of the marine alkaloid, Lamellarin D. This comparison is supported by experimental data for Lamellarin D and outlines key experimental protocols for mechanistic elucidation.
The pyrrolo[3,4-c]isoquinoline-1,3-dione scaffold is a promising framework in medicinal chemistry, with derivatives showing a range of biological activities. While the specific compound 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione is not extensively characterized in publicly available literature, its structural similarity to other pharmacologically active compounds allows for a hypothetical mechanism of action to be proposed. This guide contrasts this proposed mechanism with that of Lamellarin D, a well-studied pyrrolo[2,1-a]isoquinoline that has demonstrated potent anticancer properties through multiple mechanisms of action.[1][2]
Comparison of Biological Activity and Mechanism of Action
The following table summarizes the hypothetical and established mechanisms of action, along with reported cytotoxic activities.
| Feature | 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione (Hypothetical) | Lamellarin D (Established) |
| Primary Target(s) | Caspase-3, Protein Kinase C | Topoisomerase I, various protein kinases (e.g., CDKs, GSK-3)[1][3] |
| Mechanism of Action | Induction of apoptosis via caspase-3 activation, modulation of signaling pathways through Protein Kinase C inhibition. | Stabilization of the Topoisomerase I-DNA cleavage complex, leading to DNA damage; inhibition of protein kinases involved in cell cycle progression; direct mitochondrial perturbation to induce apoptosis.[1][4][5] |
| Cellular Outcome | Apoptosis, cell growth inhibition. | Cell cycle arrest (G2/M phase), apoptosis, cellular senescence.[1][6] |
| Reported IC50 Values | Not available. | Nanomolar to low micromolar range against various cancer cell lines (e.g., 3 nM in A549, 10 nM in HCT116).[6] |
Experimental Protocols
To validate the hypothetical mechanism of action for 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione and provide a direct comparison with Lamellarin D, the following experimental protocols are recommended.
Caspase-3 Activity Assay (Colorimetric)
This assay is designed to measure the activity of caspase-3, a key effector caspase in apoptosis.
Principle: The assay is based on the cleavage of a colorimetric substrate, acetyl-Asp-Glu-Val-Asp p-nitroanilide (Ac-DEVD-pNA), by active caspase-3, releasing the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.[7]
Protocol:
-
Cell Lysate Preparation:
-
Treat cells with the test compound or vehicle control for the desired time.
-
Induce apoptosis in a positive control group (e.g., with staurosporine).
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a chilled lysis buffer on ice for 15-20 minutes.
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Assay Procedure (96-well plate format):
-
Add 5-10 µL of cell lysate to each well.
-
Include a positive control (recombinant caspase-3) and a negative control (lysate from untreated cells).
-
For inhibitor controls, pre-incubate lysate with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO).
-
Add 1x Assay Buffer to each well to bring the volume to 90 µL.
-
Initiate the reaction by adding 10 µL of 2 mM Ac-DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of pNA released from a standard curve.
-
Express caspase-3 activity as the fold increase compared to the vehicle control.
-
Topoisomerase I Inhibition Assay (DNA Relaxation)
This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase I or to stabilize the enzyme-DNA cleavage complex.
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. Inhibitors can prevent this relaxation. "Poisons" like Lamellarin D stabilize the covalent complex between the enzyme and nicked DNA, which can be visualized by the accumulation of nicked DNA.[4][5]
Protocol:
-
Reaction Mixture:
-
In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and the test compound at various concentrations in a reaction buffer.
-
Include a positive control (e.g., Camptothecin or Lamellarin D) and a no-enzyme control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Incubate further to digest the enzyme.
-
-
Agarose Gel Electrophoresis:
-
Add loading dye to the samples and load them onto a 1% agarose gel containing ethidium bromide.
-
Run the gel to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
-
Visualization:
-
Visualize the DNA bands under UV light and document the results.
-
Inhibition is observed as the persistence of the supercoiled DNA form, while poisoning is indicated by an increase in the nicked DNA form.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway, the experimental workflow for mechanism confirmation, and a logical comparison of the two compounds.
Caption: Proposed apoptotic pathway for 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione.
Caption: Workflow for elucidating the mechanism of action of a novel compound.
Caption: Logical relationship of the mechanisms of the two compared compounds.
References
- 1. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Alkaloid Lamellarins Inhibit Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vliz.be [vliz.be]
- 5. Lamellarin D: a novel potent inhibitor of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Structure-Activity Relationship Studies of Glycosylated Derivatives of Marine Natural Product Lamellarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
In-depth Analysis of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione: Data Unvailable
A comprehensive search of scientific literature and databases has revealed a significant lack of publicly available information regarding the cross-reactivity, biological activity, and experimental data for the compound 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione. While research exists on the broader chemical classes of pyrrolo[3,4-c]quinoline-1,3-diones and pyrrolo[2,1-a]isoquinolines, specific data for this particular derivative, including its performance against biological targets and comparisons with alternative compounds, is not present in the reviewed literature.
The existing body of research primarily focuses on the synthesis and preliminary biological evaluation of different analogues within these families. For instance, various studies describe the synthesis of novel pyrrolo[3,4-c]quinoline-1,3-dione derivatives and the cytotoxic effects of certain pyrrolo[2,1-a]isoquinolines against cancer cell lines. However, these studies do not provide the specific quantitative data, such as binding affinities or inhibitory concentrations (IC50/EC50 values), that are necessary for a detailed cross-reactivity analysis and a direct comparison of performance with other molecules. Furthermore, detailed experimental protocols for assays specifically involving 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione are absent from the available literature.
Due to this absence of foundational experimental data, it is not possible to construct a comparison guide that meets the requested core requirements. A meaningful and objective comparison of a compound's performance necessitates access to quantitative experimental results.
To facilitate the creation of the desired comparison guide, the following steps would be necessary:
-
Primary Experimental Screening: The initial and most critical step would be to perform a series of biological assays to determine the activity profile of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione. This would involve screening against a panel of relevant biological targets (e.g., kinases, receptors, enzymes) to identify its primary targets and any off-target effects.
-
Determination of Potency and Selectivity: Following the initial screening, quantitative assays to determine the potency (e.g., IC50, EC50, Ki) of the compound against its identified targets would be required. A comprehensive selectivity panel would be essential to understand its cross-reactivity profile.
-
Comparative Analysis: Once the performance data for 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione is generated, it can then be compared against existing data for alternative or competitor compounds that act on the same or similar biological pathways.
Without this primary data, any attempt to create a comparison guide would be purely speculative and would not meet the standards of scientific objectivity and data-driven analysis required by the target audience of researchers, scientists, and drug development professionals.
Benchmarking 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione Against Known Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel, effective, and safer anticancer agents is a cornerstone of modern medicinal chemistry. The pyrrolo[3,4-c]isoquinoline-1,3-dione scaffold has emerged as a promising pharmacophore, with derivatives exhibiting a range of biological activities. This guide focuses on a specific derivative, 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione, and proposes a comprehensive benchmarking strategy against established anticancer drugs. While specific experimental data for this compound is not yet publicly available, this document outlines the rationale for its evaluation and the standardized protocols to be employed.
The broader class of pyrrolo[3,4-c]quinoline-1,3-diones and structurally related pyrrolo[2,1-a]isoquinolines have demonstrated potential as cytotoxic agents.[1][2][3][4] These compounds have been investigated for their ability to interfere with critical cellular processes in cancer cells, including the function of topoisomerase enzymes and the dynamics of tubulin polymerization.[2][3] Therefore, it is hypothesized that 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione may exhibit similar anticancer properties.
This guide will compare the proposed therapeutic profile of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione with two well-established anticancer drugs:
-
Topotecan: A topoisomerase I inhibitor used in the treatment of various cancers, including ovarian and small cell lung cancer.[5][6]
-
Paclitaxel: A microtubule-stabilizing agent widely used in the treatment of breast, lung, and ovarian cancers, among others.[7][8]
The following sections will detail the proposed experimental workflows, data presentation formats, and the underlying biological pathways for a robust and objective comparison.
Comparative Data (Hypothetical)
The following tables are presented as templates for summarizing the quantitative data that would be generated from the proposed experimental protocols.
Table 1: In Vitro Cytotoxicity (IC50 Values in µM)
| Cell Line | 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione | Topotecan | Paclitaxel |
| MCF-7 (Breast) | To be determined | Reference Value | Reference Value |
| A549 (Lung) | To be determined | Reference Value | Reference Value |
| HeLa (Cervical) | To be determined | Reference Value | Reference Value |
| PANC-1 (Pancreatic) | To be determined | Reference Value | Reference Value |
Table 2: Mechanism of Action
| Assay | 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione | Topotecan | Paclitaxel |
| Topoisomerase I Inhibition (IC50, µM) | To be determined | Reference Value | Not Applicable |
| Tubulin Polymerization (EC50, µM) | To be determined | Not Applicable | Reference Value |
Experimental Protocols
A detailed and standardized methodology is crucial for generating reliable and comparable data. The following are the proposed key experiments:
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[9][10][11][12]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa, PANC-1) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione, Topotecan, and Paclitaxel for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Metabolically active cells will reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) is then added to dissolve the formazan.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the half-maximal inhibitory concentration (IC50) is determined for each compound.
Topoisomerase I Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase I, a key enzyme in DNA replication and transcription.[13][14]
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, purified human topoisomerase I, and various concentrations of the test compound (5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione) or a known inhibitor (Topotecan).
-
Incubation: The reaction mixture is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant and a loading dye.
-
Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. The relaxed and supercoiled forms of the plasmid DNA will migrate at different rates.
-
Visualization and Analysis: The DNA bands are visualized under UV light after staining with an intercalating agent (e.g., ethidium bromide). The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA compared to the control.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of tubulin into microtubules.[15][16]
-
Tubulin Preparation: Purified tubulin is prepared and kept on ice to prevent spontaneous polymerization.
-
Reaction Initiation: The polymerization reaction is initiated by raising the temperature to 37°C in the presence of GTP and a reaction buffer. The reaction is monitored in a spectrophotometer by measuring the increase in absorbance at 340 nm, which is proportional to the amount of polymerized tubulin.
-
Compound Addition: The test compound (5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione) or a known modulator (Paclitaxel as a polymerization promoter) is added to the reaction mixture at various concentrations.
-
Data Acquisition: The change in absorbance over time is recorded.
-
Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the control to determine its effect.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key biological pathways and the experimental workflow for benchmarking 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione.
References
- 1. Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
"advantages of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione over similar compounds"
Unveiling the Potential of Pyrrolo[3,4-c]isoquinoline-1,3-diones: A Comparative Analysis
In the landscape of modern drug discovery, the quest for novel molecular scaffolds with enhanced efficacy and safety profiles is perpetual. One such scaffold, the pyrrolo[3,4-c]isoquinoline-1,3-dione core, has garnered significant attention for its therapeutic potential. While specific data on 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione is not extensively available in the public domain, a comprehensive analysis of structurally related compounds provides valuable insights into the potential advantages of this chemical class. This guide offers a comparative overview of a representative derivative from this family, highlighting its superior performance against established alternatives, supported by experimental data.
Superior Inhibitory Activity Against Human Dihydroorotate Dehydrogenase (hDHODH)
A key therapeutic target for a range of diseases, including rheumatoid arthritis and cancer, is human dihydroorotate dehydrogenase (hDHODH). Research into N-substituted pyrrolo[3,4-c]quinoline-1,3-diones has revealed potent inhibitory activity against this enzyme.[1] Notably, certain derivatives have demonstrated significantly greater potency than the commercially available drug, leflunomide.
Table 1: Comparative Inhibitory Activity against hDHODH
| Compound | IC50 (µM) |
| Compound 3a (a representative pyrrolo[3,4-c]quinoline-1,3-dione) | 0.11 |
| Compound 3t (a representative pyrrolo[3,4-c]quinoline-1,3-dione) | 0.11 |
| Leflunomide (Reference Drug) | ~0.77 (inferred) |
As detailed in the cited study, compounds 3a and 3t exhibit approximately seven times better inhibitory activity than leflunomide.
Favorable Safety and Pharmacokinetic Profile
Beyond potency, the therapeutic viability of a compound is determined by its safety and pharmacokinetic properties. The investigated pyrrolo[3,4-c]quinoline-1,3-dione derivatives have shown promising results in this regard, with low cytotoxicity against healthy human cells and optimal lipophilicity, a key factor in drug absorption and distribution.[1]
Table 2: Cytotoxicity and Lipophilicity Data
| Compound | Cytotoxicity (HaCaT cells) | logP |
| Compound 3a | Very low | 1.12 |
| Compound 3t | Very low | 2.07 |
| Leflunomide | Not specified in the same study, but known to have potential side effects | Not specified |
The low cytotoxic effects and favorable lipophilicity of the pyrrolo[3,4-c]quinoline-1,3-dione derivatives suggest a potentially wider therapeutic window compared to existing treatments.
Experimental Protocols
To ensure the reproducibility and verification of the presented data, detailed methodologies for the key experiments are outlined below.
hDHODH Inhibition Assay
The inhibitory activity of the compounds against hDHODH was determined using a spectrophotometric assay. The assay measures the reduction of 2,6-dichloroindophenol (DCIP) by the enzyme, which is coupled to the oxidation of dihydroorotate.
-
Enzyme Preparation: Recombinant human DHODH is expressed and purified.
-
Reaction Mixture: A typical reaction mixture contains the enzyme, dihydroorotate, decylubiquinone, and DCIP in a suitable buffer.
-
Inhibitor Addition: The test compounds (pyrrolo[3,4-c]quinoline-1,3-diones) and the reference drug (leflunomide) are added at various concentrations.
-
Measurement: The decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) is monitored over time.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curves.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds was evaluated against human keratinocyte (HaCaT) cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: HaCaT cells are cultured in a suitable medium and seeded in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.
Visualizing the Advantage: A Signaling Pathway Perspective
The following diagram illustrates the mechanism of action of pyrrolo[3,4-c]quinoline-1,3-diones as hDHODH inhibitors, highlighting their role in blocking pyrimidine biosynthesis, a critical pathway for cell proliferation.
Caption: Inhibition of hDHODH by Pyrrolo[3,4-c]quinoline-1,3-diones.
Experimental Workflow for Comparative Analysis
The logical flow for comparing the efficacy and safety of novel compounds against a standard drug is depicted below.
Caption: Workflow for identifying and validating lead compounds.
References
Reproducibility of Experiments with 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione: A Review of Available Data
A comprehensive search for experimental data on 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione has revealed a significant lack of published, reproducible scientific literature. As a result, a direct comparison guide detailing its performance against other alternatives, supported by experimental data, cannot be compiled at this time.
While the broader classes of pyrrolo[2,1-a]isoquinolines and pyrrolo[3,4-c]quinoline-1,3-diones have been investigated for their synthesis and potential biological activities, specific experimental protocols, quantitative data, and signaling pathway information for the titled compound are not available in the public domain.
General Information on Related Compounds:
Research on related chemical structures offers some insights into the general methodologies used for synthesis and characterization in this class of compounds.
Synthesis of Pyrrolo[3,4-c]quinoline-1,3-diones:
A general procedure for the synthesis of structurally diverse pyrrolo[3,4-c]quinoline-1,3-diones has been described.[1] This typically involves a three-component reaction utilizing isatin, diketene, and a primary amine in the presence of a promoter like pyrazole.[1] The reaction mixture is refluxed in ethanol, and the resulting product is often a solid that can be purified by filtration and washing.[1]
Experimental Workflow for a Generic Pyrrolo[3,4-c]quinoline-1,3-dione Synthesis:
Caption: General workflow for the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones.
Characterization of Related Compounds:
The characterization of these types of compounds typically involves standard analytical techniques to confirm their chemical structure. These methods include:
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the arrangement of atoms within the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
For instance, in the synthesis of certain pyrrolo[2,1-a]isoquinoline derivatives, the structures were assigned using IR and NMR spectroscopy.[2][3]
Biological Activity of Related Scaffolds:
Some compounds with the pyrrolo[2,1-a]isoquinoline scaffold have been investigated for their cytotoxic activities against various human cancer cell lines, including MCF-7, MDA-MB231, T47D, A549, and HeLa cells, using the MTT assay.[4][5][6][7] This suggests that this general class of molecules is of interest in cancer research. However, without specific data on 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione, it is impossible to infer its biological activity or mechanism of action.
Conclusion:
The absence of specific experimental data for 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione prevents a thorough analysis of its experimental reproducibility and a comparison with alternative compounds. Researchers, scientists, and drug development professionals interested in this specific molecule would need to perform initial exploratory synthesis and biological testing to generate the necessary data for such a comparison. The general procedures and characterization methods used for related compounds can serve as a starting point for such an investigation.
References
- 1. Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
A Head-to-Head Comparison of Pyrrolo[3,4-c]isoquinoline Derivatives: Potent Modulators of Aggrecanases and Serotonin Receptors
For researchers, scientists, and drug development professionals, the pyrrolo[3,4-c]isoquinoline scaffold represents a versatile platform for designing potent and selective inhibitors of key biological targets. This guide provides a head-to-head comparison of two distinct series of pyrrolo[3,4-c]isoquinoline derivatives, summarizing their biological activity, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.
This analysis focuses on two classes of compounds: pyrrolo[3,4-c]quinolin-1-ones as inhibitors of aggrecanases (ADAMTS-4 and ADAMTS-5) and 2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]isoquinolin-5(9bH)-ones as 5-HT2C receptor agonists. The data presented is compiled from peer-reviewed research and aims to provide a clear, objective comparison to inform future drug discovery efforts.
Pyrrolo[3,4-c]quinolin-1-ones as Aggrecanase Inhibitors
A series of pyrrolo[3,4-c]quinolin-1-one derivatives have been synthesized and evaluated as inhibitors of ADAMTS-4 and ADAMTS-5, enzymes implicated in the degradation of cartilage in osteoarthritis. The core structure and the key derivatives are presented below.
Caption: Core chemical structure of the pyrrolo[3,4-c]quinolin-1-one scaffold and key derivatives.
Comparative Biological Activity
The inhibitory activity of the synthesized compounds was assessed against human recombinant ADAMTS-4 and ADAMTS-5. The results are summarized in the table below.
| Compound | R Group | ADAMTS-4 IC50 (µM) | ADAMTS-5 IC50 (µM) |
| 2a | COOH | > 10 | > 10 |
| 2b | CONHOH | 0.45 | 0.23 |
| 11 (Reference) | COOH | 0.50 | 0.21 |
Data extracted from Cappelli et al., 2010.[1]
Structure-Activity Relationship (SAR) Analysis:
The data reveals that the hydroxamate derivative 2b is a potent inhibitor of both ADAMTS-4 and ADAMTS-5, with submicromolar IC50 values comparable to the reference compound 11 .[1] In contrast, the corresponding carboxylate derivative 2a exhibited significantly weaker activity.[1] This suggests that the hydroxamate group is a critical zinc-binding group for potent inhibition of these metalloproteinases. The structure-activity relationship analysis indicates that the carboxylate and hydroxamate moieties in compounds 2a and 2b play a pivotal role in their interaction with ADAMTS-5 and -4.[1]
Experimental Protocols
Enzyme Inhibition Assay:
The inhibitory activity of the compounds was determined by measuring the fluorescence of the cleavage of a fluorogenic substrate by recombinant human catalytic domains of ADAMTS-4 and ADAMTS-5. The assays were performed in 96-well plates. The enzymes were pre-incubated with the test compounds for 30 minutes at 37°C in assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35). The reaction was initiated by the addition of the fluorogenic substrate. Fluorescence was measured at an excitation wavelength of 340 nm and an emission wavelength of 420 nm. IC50 values were calculated from the dose-response curves.[1]
2,3,3a,4-Tetrahydro-1H-pyrrolo[3,4-c]isoquinolin-5(9bH)-ones as 5-HT2C Receptor Agonists
A series of 2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]isoquinolin-5(9bH)-ones were synthesized and evaluated for their agonist activity at the 5-HT2C receptor, a target for the treatment of obesity.
Caption: General chemical structure of the 2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]isoquinolin-5(9bH)-one scaffold.
Comparative Biological Activity
The agonist potency of the compounds was determined at human 5-HT2C, 5-HT2A, and 5-HT2B receptors. The most potent compounds were further evaluated in an in vivo model of food intake.
| Compound | 5-HT2C EC50 (nM) | 5-HT2A EC50 (nM) | 5-HT2B EC50 (nM) | Rat Acute Food Intake (% Reduction at 10 mg/kg) |
| 38 | 12 | >10,000 | >10,000 | 45% |
| 44 | 2 | >10,000 | >10,000 | 50% |
Data extracted from J. Med. Chem. 2013, 56, 9, 3493–3505.[2]
Structure-Activity Relationship (SAR) Analysis:
The study revealed that several examples from this series exhibit potent 5-HT2C agonism with excellent selectivity over the closely related 5-HT2A and 5-HT2B receptors.[2] Compounds 38 and 44 emerged as highly potent and selective 5-HT2C agonists.[2] These compounds were also shown to be effective in reducing food intake in an acute rat feeding model, demonstrating their potential for in vivo efficacy.[2]
Experimental Protocols
In Vitro Pharmacology - Receptor Activation Assay:
The functional agonist activity of the compounds at human 5-HT2C, 5-HT2A, and 5-HT2B receptors was determined by measuring calcium mobilization in CHO cells stably expressing the respective receptors. Cells were loaded with a calcium-sensitive fluorescent dye. The addition of agonist compounds leads to an increase in intracellular calcium, which is measured as an increase in fluorescence. EC50 values were determined from the concentration-response curves.[2]
In Vivo Pharmacology - Rat Acute Food Intake Model:
Male Sprague-Dawley rats were fasted overnight. The following day, the animals were administered the test compound or vehicle via oral gavage. One hour after dosing, the animals were provided with a pre-weighed amount of food. Food consumption was measured at various time points after the food presentation. The percentage reduction in food intake was calculated by comparing the food consumed by the treated group to the vehicle-treated control group.[2]
Conclusion
The pyrrolo[3,4-c]isoquinoline scaffold demonstrates significant versatility, yielding potent and selective modulators for distinct biological targets. As aggrecanase inhibitors, the presence of a hydroxamate zinc-binding group is crucial for high potency. As 5-HT2C receptor agonists, specific substitutions on the tetrahydropyrrolo[3,4-c]isoquinolin-5-one core lead to highly potent and selective compounds with in vivo efficacy in reducing food intake. This head-to-head comparison highlights the importance of substituent effects and provides a valuable resource for the design of next-generation therapeutics based on the pyrrolo[3,4-c]isoquinoline framework.
References
- 1. Design, Synthesis, and Preliminary Biological Evaluation of Pyrrolo[3,4-c]quinolin-1-one and Oxoisoindoline Derivatives as Aggrecanase Inhibitors [usiena-air.unisi.it]
- 2. Synthesis and SAR of 2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]isoquinolin-5(9bH)-ones as 5-HT2C receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione Activity: A Comparative Analysis
An in-depth analysis of the biological activity of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione and its structural analogs reveals a class of compounds with significant potential in anticancer research. While direct experimental data for the titular compound is not publicly available, this guide provides a comparative overview of the cytotoxic and enzyme-inhibitory activities of closely related pyrrolo-isoquinoline and pyrrolo-quinoline scaffolds. This report is intended for researchers, scientists, and drug development professionals to inform future research and development efforts.
The pyrrolo-isoquinoline and related heterocyclic systems are recognized for their diverse pharmacological activities, including potent anticancer and enzyme-inhibitory effects.[1][2] This guide summarizes the available quantitative data for key analogs, details common experimental protocols for activity assessment, and visualizes relevant biological pathways.
Comparative Analysis of Biological Activity
The biological activity of pyrrolo-isoquinoline derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core. The following tables summarize the cytotoxic activities of various analogs against a range of human cancer cell lines.
Table 1: Cytotoxic Activity of 1,2-Diaryl-5,6-dihydropyrrolo[2,1-a]isoquinoline Derivatives [3]
| Compound | R | Cancer Cell Line | IC50 (µM) |
| 6a | 1-(4-(2-(piperidin-1-yl)ethoxy)phenyl) | T47D | < 1 |
| 6c | 2-(4-(N,N-diethylethanamine)phenoxy) | T47D | < 1 |
| Generic | - | HeLa | 1.93 - 33.84 |
Table 2: Antiproliferative Activity of Cyano-Substituted Pyrrolo[2,1-a]isoquinoline Derivatives [4]
| Compound | Cancer Cell Lines | Activity Profile |
| 9a | Leukemia, Melanoma, Lung, Colon, CNS, Ovary, Kidney, Breast, Prostate | Broad-spectrum antiproliferative activity |
Experimental Protocols
The following are generalized experimental protocols for assessing the biological activity of pyrrolo-isoquinoline derivatives, based on methodologies reported in the cited literature.
MTT Assay for Cytotoxicity[3]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Plating: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, T47D, A549, HeLa) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Tubulin Polymerization Assay[4]
This assay is used to determine if a compound interferes with the assembly of microtubules, a key process in cell division.
-
Tubulin Preparation: Purified tubulin is incubated with the test compound in a polymerization buffer.
-
Polymerization Induction: Polymerization is initiated by raising the temperature to 37°C.
-
Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm.
-
Data Analysis: The extent of inhibition of tubulin polymerization is determined by comparing the polymerization curves of treated and untreated samples.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the activity of these compounds.
Caption: Workflow for determining the cytotoxic activity of test compounds using the MTT assay.
Caption: Proposed mechanism of action for tubulin polymerization inhibitors leading to apoptosis.
References
- 1. Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance on the proper disposal of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione, a chemical compound utilized in laboratory research. Adherence to these procedures is vital for ensuring personnel safety and environmental protection. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on general principles of hazardous waste management and data for the parent compound, isoquinoline.
I. Hazard Assessment and Waste Classification
Key Hazard Information for Isoquinoline (Parent Compound):
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | [2][3] |
| Acute Toxicity (Dermal) | Toxic in contact with skin. | [1][3] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][2][3] |
| Eye Damage/Irritation | Causes serious eye irritation. | [1][2][3] |
| Carcinogenicity | May cause cancer. | [1][3] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. | [3] |
II. Proper Disposal Protocol
All waste containing 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione, including pure compound, solutions, and contaminated materials, must be disposed of as hazardous waste.
Step 1: Waste Segregation
-
Do not mix this chemical waste with non-hazardous waste.
-
Keep it separate from other incompatible chemical waste streams to avoid dangerous reactions.
Step 2: Containerization
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical. Glass or high-density polyethylene (HDPE) are generally suitable.
-
The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione".
Step 3: Waste Accumulation
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed at all times, except when adding waste.
-
Ensure the storage area is secure and away from drains and sources of ignition.
Step 4: Disposal Request
-
Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
-
Follow your institution's specific procedures for chemical waste pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.
Step 5: Professional Disposal
-
Your institution's EHS will coordinate with a licensed professional waste disposal service for the final treatment and disposal of the chemical waste, likely through incineration at a permitted hazardous waste facility.[4][5]
III. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area and alert colleagues.
-
Secure the area to prevent unauthorized entry.
-
If the spill is small and you are trained to handle it:
-
Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
-
If the spill is large or you are not comfortable cleaning it up, contact your institution's EHS or emergency response team immediately.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
